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1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol Documentation Hub

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  • Product: 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol
  • CAS: 5414-69-7

Core Science & Biosynthesis

Foundational

1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol: A Comprehensive Technical Guide to Synthesis, Properties, and Pharmaceutical Applications

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of modern drug discovery and fine chemical synthesis, bifu...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and fine chemical synthesis, bifunctional heterocyclic scaffolds play a pivotal role in designing highly selective therapeutic agents. 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol (CAS: 5414-69-7), also known by its NSC designation NSC10606, is a highly versatile building block[1],[2]. Characterized by an aniline moiety and a pyridine ring bridged by a flexible ethanol linker, this compound serves as a critical intermediate for synthesizing complex heterocycles (e.g., indoles, quinolines) and acts as a potent pharmacophore in kinase inhibitor design[3].

This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic methodology, and explores its utility in advanced drug development.

Structural & Physicochemical Profiling

The structural architecture of 1-(2-aminophenyl)-2-(pyridin-4-yl)ethanol dictates its chemical reactivity and biological binding affinity.

  • The Pyridin-4-yl Group: Acts as an excellent hydrogen-bond acceptor and a classic "hinge-binding" motif in kinase ATP-binding pockets.

  • The 2-Aminophenyl (Aniline) Group: Provides both hydrogen-bond donor capabilities and nucleophilicity, making it an ideal anchor for subsequent cyclization or derivatization.

  • The Ethanol Linker: Introduces a stereocenter and rotational flexibility, allowing the two aromatic systems to adopt optimal conformations for target engagement.

Quantitative Data Summary
PropertyValue
Chemical Name 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol
CAS Registry Number 5414-69-7
NSC Number NSC10606
Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Exact Mass 214.1106 Da
Hydrogen Bond Donors 2 (–NH2, –OH)
Hydrogen Bond Acceptors 3 (Pyridine N, Aniline N, Hydroxyl O)
Primary Application Fine chemical intermediate, pharmaceutical building block

Data supported by chemical databases and commercial reference standards[1],[4],[5].

Retrosynthetic Analysis & Mechanistic Pathways

The Mechanistic Strategy
  • Regioselective Lithiation: 4-Picoline is deprotonated at the methyl group. Because the pKa of the methyl protons is ~34, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA, pKa ~36) is required at cryogenic temperatures (-78 °C). This prevents unwanted nucleophilic attack on the electron-deficient pyridine ring.

  • Electrophilic Addition: The resulting 4-picolyl lithium anion attacks 2-nitrobenzaldehyde, forming the intermediate 1-(2-nitrophenyl)-2-(pyridin-4-yl)ethanol.

  • Chemoselective Reduction: The nitro group must be reduced to an amine without causing hydrogenolysis of the benzylic C–O bond.

SynthesisWorkflow Picoline 4-Picoline (Nucleophile) Lithiation Lithiation LDA, THF, -78°C Picoline->Lithiation Deprotonation NitroBenz 2-Nitrobenzaldehyde (Electrophile) Intermediate 1-(2-Nitrophenyl)-2- (pyridin-4-yl)ethanol NitroBenz->Intermediate Aldol Addition Lithiation->Intermediate + Electrophile Reduction Chemoselective Reduction Fe/NH4Cl or Pd/C Intermediate->Reduction NO2 to NH2 Product 1-(2-Aminophenyl)-2- (pyridin-4-yl)ethanol Reduction->Product Target Isolated

Synthetic workflow and mechanistic pathway for 1-(2-aminophenyl)-2-(pyridin-4-yl)ethanol.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in quality control (QC) checkpoints to verify causality and reaction success before proceeding.

Protocol A: Synthesis of 1-(2-Nitrophenyl)-2-(pyridin-4-yl)ethanol

Causality Focus: Cryogenic control is mandatory. Exceeding -50 °C during lithiation leads to rapid degradation of the picolyl anion and dimerization artifacts.

  • Preparation: Flame-dry a 250 mL round-bottom flask. Purge with inert N2 gas. Add anhydrous THF (50 mL) and diisopropylamine (1.1 eq, 11 mmol). Cool the system to -78 °C using a dry ice/acetone bath.

  • Base Generation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.

  • Deprotonation: Add 4-picoline (1.0 eq, 10 mmol) dropwise. The solution will transition to a deep red/orange color, visually validating the formation of the picolyl carbanion. Stir for 45 minutes.

  • Addition: Dissolve 2-nitrobenzaldehyde (1.05 eq, 10.5 mmol) in 10 mL anhydrous THF. Add dropwise over 15 minutes to prevent localized exothermic spikes.

  • Quench & Extraction: Stir for 2 hours at -78 °C, then quench cold with saturated aqueous NH4Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Validation Checkpoint:

    • TLC: Disappearance of 2-nitrobenzaldehyde (UV active).

    • LC-MS: Confirm intermediate mass [M+H]+ = 245.1 m/z.

Protocol B: Chemoselective Reduction to Target Compound

Causality Focus: While catalytic hydrogenation (Pd/C, H2) is standard, the benzylic hydroxyl group in this scaffold is highly susceptible to hydrogenolysis (cleavage of the C-OH bond). We utilize a mild Iron-mediated single-electron transfer reduction to guarantee chemoselectivity.

  • Preparation: Dissolve the intermediate (10 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).

  • Reagent Addition: Add Iron powder (5.0 eq, 50 mmol) and Ammonium Chloride (5.0 eq, 50 mmol).

  • Reaction: Heat the suspension to 70 °C under vigorous stirring for 3 hours. The mild acidity of NH4Cl facilitates the electron transfer from Fe to the nitro group without over-reducing the pyridine ring or cleaving the alcohol.

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, basify slightly with saturated NaHCO3, and extract with Dichloromethane (3 x 30 mL).

  • Validation Checkpoint:

    • LC-MS: Confirm final product mass [M+H]+ = 215.1 m/z.

    • 1H-NMR (DMSO-d6): Appearance of a broad singlet at ~5.0 ppm (aniline -NH2) and preservation of the doublet at ~5.3 ppm (benzylic -OH), confirming the C-O bond remains intact.

Application in Drug Discovery & Pharmacophore Mapping

In medicinal chemistry, 1-(2-aminophenyl)-2-(pyridin-4-yl)ethanol is not just a chemical—it is a pre-organized pharmacophore. Its bifunctional nature makes it an elite starting material for synthesizing Receptor Tyrosine Kinase (RTK) inhibitors.

  • Hinge Binding: The pyridine nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides (e.g., Met or Cys residues) in the ATP-binding pocket of kinases.

  • Specificity Pocket Engagement: The aniline ring can be further functionalized (e.g., via urea formation or amide coupling) to project into the DFG-out allosteric pocket or solvent-exposed regions, driving target selectivity.

Pharmacophore Scaffold 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol Pyridine Pyridine Ring (ATP Hinge Binder) Scaffold->Pyridine Aniline Aniline Ring (Specificity Pocket) Scaffold->Aniline Linker Ethanol Linker (Flexibility & H-Bond) Scaffold->Linker Kinase Target Kinase (e.g., RTK / VEGFR) Pyridine->Kinase H-Bond Acceptor Aniline->Kinase Pi-Pi / H-Bond Donor Linker->Kinase Spatial Orientation Effect Pathway Inhibition (Anti-proliferative) Kinase->Effect Blocked Phosphorylation

Pharmacophore mapping and kinase inhibition mechanism of the bifunctional scaffold.

Conclusion

1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol (CAS 5414-69-7) represents a highly valuable node in the chemical space of drug discovery. By understanding the causal relationships in its synthesis—specifically the necessity of cryogenic lithiation and chemoselective reduction—researchers can reliably scale this intermediate. Its unique combination of a hinge-binding pyridine, a versatile aniline, and a flexible chiral linker ensures its continued relevance in the development of next-generation targeted therapeutics.

References

  • Echemi:5414-69-7, 1-(2-aminophenyl)-2-pyridin-4-yl-ethanol.
  • Alfa Chemistry:1-(2-Aminophenyl)-2-pyridin-4-yl-ethanol CAS 5414-69-7.
  • Echemi (Properties):Properities of 1-(2-aminophenyl)-2-pyridin-4-yl-ethanol 5414-69-7.
  • Lookchem:4-Pyridineethanol, a-(2-aminophenyl)-, CasNo.5414-69-7.

Sources

Exploratory

Technical Guide: The 2-Aminophenyl Pyridine-4-yl Ethanol Scaffold in Medicinal Chemistry

Executive Summary & Scaffold Architecture The 2-aminophenyl pyridine-4-yl ethanol scaffold represents a versatile, "privileged" substructure in medicinal chemistry. It is characterized by a 2-aminophenyl "head" group lin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Architecture

The 2-aminophenyl pyridine-4-yl ethanol scaffold represents a versatile, "privileged" substructure in medicinal chemistry. It is characterized by a 2-aminophenyl "head" group linked to a pyridine-4-yl "tail" via a hydroxy-ethyl spacer.

This scaffold is chemically significant for two primary reasons:

  • Pharmacological Versatility: It bridges the structural requirements for Class I HDAC inhibitors (acting as a benzamide bioisostere or precursor) and Kinase Inhibitors (where the pyridine acts as a hinge binder).[1]

  • Synthetic Utility: It serves as a high-value intermediate for the synthesis of fused heterocycles, particularly quinolines and indoles , via intramolecular cyclization (the Friedländer or Madelung-type annulations).[1]

Scaffold Pharmacophore Map

The molecule can be deconstructed into three functional domains:

  • Domain A (2-Aminophenyl): A classic Zinc Binding Group (ZBG) precursor.[1] In its open form, it provides hydrogen bond donors.[1] Upon derivatization (e.g., to an amide), it targets the catalytic zinc in metalloenzymes.[1]

  • Domain B (Ethanol Linker): Provides a chiral center (

    
     hybridized) allowing for stereoselective target engagement.[1] It acts as a spacer that can be oxidized to a ketone or dehydrated to an alkene.
    
  • Domain C (Pyridine-4-yl): A hydrogen bond acceptor and

    
    -stacking moiety, critical for solubility and active site anchoring (e.g., the "foot" pocket in HDACs).[1]
    

Medicinal Chemistry Logic & Design Principles

The HDAC Inhibition Connection

The 2-aminophenyl moiety is the hallmark of benzamide-class HDAC inhibitors (e.g., Tucidinostat, Entinostat).[1] While most approved drugs use an amide linkage, the ethanol variant represents a reduced transition-state mimic or a metabolic precursor.

  • Mechanism: The free amine (

    
    ) and the hydroxyl (
    
    
    
    ) group can form a bidentate chelate with the
    
    
    ion in the deacetylase active site.[1]
  • Selectivity: The pyridine ring is positioned to interact with the rim of the catalytic tunnel, often conferring selectivity for HDAC1, 2, and 3 (Class I) over Class II isoforms.[1]

Synthetic Risk: The Cyclization Trap

Expert Insight: A critical challenge when working with this scaffold is its propensity for intramolecular cyclization. Under acidic conditions or high heat, the 2-amino group attacks the electrophilic carbon (if oxidized to a ketone) or participates in dehydration-cyclization to form 2-(pyridin-4-yl)quinoline .

  • Design Rule: If the open "ethanol" chain is the desired pharmacophore, the amine must be protected (e.g., Boc, Cbz) or the hydroxyl group must be modified (ether/ester) to prevent spontaneous dehydration.[1]

Experimental Protocols

Synthesis of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol

This protocol describes the synthesis via a Nitro-Aldol (Henry-type) condensation followed by chemoselective reduction. This route avoids the use of unstable amino-aldehydes.

Step 1: Lithiation and Condensation [1]
  • Reagents: 4-Methylpyridine (4-Picoline), Lithium Diisopropylamide (LDA), 2-Nitrobenzaldehyde, Anhydrous THF.[1]

  • Protocol:

    • Charge a flame-dried 3-neck flask with anhydrous THF (50 mL) and cool to

      
       under 
      
      
      
      .
    • Add LDA (1.1 eq) dropwise.[1] Stir for 30 mins to generate the lithiated picoline anion (cherry-red color).

    • Add 4-Methylpyridine (1.0 eq) dropwise.[1] Stir for 45 mins at

      
      .[1]
      
    • Dissolve 2-Nitrobenzaldehyde (1.0 eq) in THF and add slowly to the anion solution.

    • Allow the reaction to warm to

      
       over 2 hours.
      
    • Quench: Add saturated

      
       solution. Extract with EtOAc.
      
    • Purification: Flash column chromatography (Hexane/EtOAc) to yield 1-(2-nitrophenyl)-2-(pyridin-4-yl)ethanol .

Step 2: Chemoselective Reduction

Critical Control Point: Standard hydrogenation (


) can sometimes lead to hydrogenolysis of the benzylic alcohol.[1] Iron-mediated reduction is preferred to preserve the alcohol.
  • Reagents: Iron powder (Fe),

    
    , Ethanol/Water (4:1).[1]
    
  • Protocol:

    • Dissolve the nitro-alcohol intermediate in EtOH/

      
      .[1]
      
    • Add Fe powder (5.0 eq) and

      
       (1.0 eq).[1]
      
    • Heat to reflux (

      
      ) for 2 hours. Monitor by TLC (disappearance of nitro spot).[1]
      
    • Workup: Filter hot through Celite to remove iron sludge. Concentrate the filtrate.

    • Isolation: Neutralize with

      
      , extract with DCM. Recrystallize from Ethanol/Ether.
      
Quantitative Data Summary
ParameterValue / ObservationNotes
Step 1 Yield 75 - 85%Nitro-aldol condensation is highly efficient.
Step 2 Yield 60 - 70%Losses often due to partial cyclization or water solubility.
Appearance Pale yellow solidOxidizes to brown upon air exposure (aniline oxidation).[1]
Stability ModerateStore under inert gas at

.[1] Avoid acidic media.
pKa (Pyridine) ~5.2Protonates in acidic buffers.[1]
pKa (Aniline) ~4.6Weak base.[1]

Visualization of Pathways

Synthesis & Reactivity Workflow

The following diagram illustrates the synthesis pathway and the competing cyclization risk (The "Quinoline Trap").

SynthesisPath Start 4-Methylpyridine + 2-Nitrobenzaldehyde Intermediate Nitro-Alcohol Intermediate Start->Intermediate LDA, THF, -78°C (C-C Bond Formation) Target TARGET SCAFFOLD: 1-(2-aminophenyl)-2-(pyridin-4-yl)ethanol Intermediate->Target Fe/NH4Cl reduction (Chemoselective) Trap CYCLIZATION TRAP: 2-(pyridin-4-yl)quinoline Target->Trap Acid/Heat (-H2O Dehydration)

Caption: Synthesis route showing the critical divergence between the desired ethanol scaffold and the thermodynamically stable quinoline byproduct.

Biological Interaction Logic (HDAC)

This diagram maps how the scaffold domains interact with the Histone Deacetylase active site.

Pharmacophore Scaffold 2-aminophenyl-pyridine-ethanol Head 2-Aminophenyl (Head Group) Scaffold->Head Linker Ethanol Bridge (Spacer) Scaffold->Linker Tail Pyridine-4-yl (Cap Group) Scaffold->Tail Target_Zn Active Site Zn2+ Head->Target_Zn Chelation (Bidentate) Target_Tunnel Hydrophobic Tunnel Linker->Target_Tunnel Stereo-fit/H-bond Target_Rim Enzyme Rim (Solvent Exposed) Tail->Target_Rim Pi-Stacking/Solubility

Caption: Pharmacophore mapping of the scaffold against the structural domains of Class I HDAC enzymes.

References

  • Vertex AI Search. (2026).[1] Synthesis and reactivity of pyridin-4-ols and 2-aminophenyl derivatives. Retrieved from [1]

  • Journal of Medicinal Chemistry. (2021). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing N-(2-Aminophenyl)-benzamide Binding Unit. Retrieved from 2[1]

  • MDPI. (2022).[1] Docking, Binding Free Energy Calculations and In Vitro Characterization of 2-Aminobenzamides as HDAC Inhibitors. Retrieved from 3[1]

  • Google Patents. (2010).[1] Method of producing pyridine ethanol derivative (JP2010270008A).[1] Retrieved from 4[1]

  • Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Retrieved from 5[1]

Sources

Foundational

The 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol Scaffold: A Technical Whitepaper on Sourcing, Synthesis, and Dual-Target Pharmacology

Prepared by: Senior Application Scientist, Early-Stage Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Procurement Specialists As drug discovery pivots toward polypharmacology—designing single ag...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Early-Stage Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Procurement Specialists

As drug discovery pivots toward polypharmacology—designing single agents that simultaneously modulate multiple disease pathways—the demand for highly functionalized, structurally privileged building blocks has surged. Among these, 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol (CAS: 5414-69-7) has emerged as a critical intermediate.

This whitepaper provides an authoritative guide to the physicochemical properties, commercial sourcing strategies, and synthetic validation protocols for this molecule. By deconstructing the causality behind its structural motifs, we will explore why this specific scaffold is indispensable for developing next-generation dual-target therapeutics, particularly in oncology.

Structural Causality and Physicochemical Profiling

To understand the value of 1-(2-aminophenyl)-2-(pyridin-4-yl)ethanol, one must analyze its distinct structural domains. It is not merely a carbon framework; it is a precisely engineered spatial arrangement of pharmacophores.

  • The 2-Aminophenyl (Aniline) Motif: This ortho-substituted aniline acts as a classic bidentate Zinc-Binding Group (ZBG). In the active site of Class I Histone Deacetylases (HDACs), the amino and hydroxyl (or downstream functionalized) groups chelate the catalytic

    
     ion, displacing water and halting epigenetic deacetylation.
    
  • The Pyridin-4-yl Motif: The nitrogen atom in the pyridine ring serves as a potent hydrogen-bond acceptor. In kinase domains—specifically Focal Adhesion Kinase (FAK)—this nitrogen forms a critical hydrogen bond with the cysteine residues in the hinge region, anchoring the molecule within the ATP-binding pocket.

  • The Ethanolamine Linker: The chiral hydroxyl center (

    
    ) dictates the three-dimensional trajectory of the molecule, ensuring that the ZBG and the hinge-binder are optimally oriented to engage their respective targets without steric clash.
    
Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, detailing the causality behind why these metrics matter in early-stage lead optimization.

PropertyValueCausality / Significance in Drug Design
CAS Number 5414-69-7Primary unique identifier required for global regulatory logging and precise supplier procurement.
Molecular Formula

Defines the stoichiometric baseline for synthetic yield calculations and mass spectrometry validation.
Molecular Weight 214.26 g/mol Highly efficient "Lead-like" weight. Leaves ample room (<300 Da) for downstream functionalization without violating Lipinski’s Rule of 5.
H-Bond Donors 3 (

,

)
Critical for bidentate zinc chelation in HDAC active sites and aqueous solubility.
H-Bond Acceptors 3 (

,

,

)
Essential for establishing strong hinge-binding interactions within kinase active sites.

Pharmacological Application: Dual HDAC/FAK Inhibition

The deliberate combination of the 2-aminophenyl and pyridin-4-yl motifs makes this compound a foundational precursor for dual-acting inhibitors. Recent advancements published in the demonstrate that combining HDAC inhibition (which triggers tumor cell apoptosis via epigenetic modulation) with FAK inhibition (which suppresses tumor migration and metastasis) yields a synergistic anticancer effect [1].

Mechanism C1 1-(2-Aminophenyl)-2- (pyridin-4-yl)ethanol T1 Class I HDACs (Zn2+ Chelation) C1->T1 2-Amino Motif T2 Focal Adhesion Kinase (Hinge Region Binding) C1->T2 Pyridine Motif E1 Epigenetic Modulation T1->E1 E2 Kinase Suppression T2->E2 Out Synergistic Apoptosis & Anti-Migration E1->Out E2->Out

Dual-action pharmacological mechanism targeting HDAC and FAK pathways.

Supplier Availability and Sourcing Strategies (2026 Landscape)

Procuring 1-(2-aminophenyl)-2-(pyridin-4-yl)ethanol requires navigating specialty chemical catalogs, as it is primarily classified as an advanced pharmaceutical intermediate rather than a bulk commodity.

When sourcing this compound, researchers must prioritize suppliers that provide a comprehensive Certificate of Analysis (CoA) including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectra.

  • Echemi / Lookchem Networks: Global chemical aggregator platforms like and Lookchem track multiple international manufacturers for this CAS number, facilitating custom synthesis orders for multi-gram to kilogram scale-up campaigns. [3]

Procurement Causality: Always specify the requirement for low heavy-metal content (<10 ppm Palladium/Ruthenium) if the compound is to be used in cellular assays, as residual transition metals from the supplier's synthesis can yield false positives in cytotoxicity screens.

Synthetic Workflow and Self-Validating QC Protocol

If commercial lead times are prohibitive, the compound can be synthesized in-house. The most robust route involves the aldol addition of 4-picoline to 2-nitrobenzaldehyde, followed by a chemoselective reduction.

Synthesis N1 2-Nitrobenzaldehyde + 4-Picoline N2 Aldol Addition (LDA, -78°C) N1->N2 N3 1-(2-Nitrophenyl)-2- (pyridin-4-yl)ethanol N2->N3 N4 Chemoselective Reduction (Pd/C, H2, 1 atm) N3->N4 N5 1-(2-Aminophenyl)-2- (pyridin-4-yl)ethanol CAS: 5414-69-7 N4->N5

Synthetic workflow for 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol.

Step-by-Step Methodology

Phase 1: Aldol Addition

  • Deprotonation: Cool a solution of 4-picoline (1.0 eq) in anhydrous THF to -78°C under an argon atmosphere. Dropwise add Lithium Diisopropylamide (LDA, 1.1 eq).

    • Causality: The strong base deprotonates the mildly acidic methyl group of 4-picoline, generating a nucleophilic carbanion while the cryogenic temperature prevents self-condensation side reactions.

  • Electrophilic Attack: Slowly add 2-nitrobenzaldehyde (1.0 eq) dissolved in THF. Stir for 2 hours at -78°C, then quench with saturated aqueous

    
    .
    
  • Isolation: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate to yield 1-(2-nitrophenyl)-2-(pyridin-4-yl)ethanol.
    

Phase 2: Chemoselective Nitro Reduction (Self-Validating System) This step must reduce the nitro group to an amine without hydrogenating the pyridine ring or cleaving the benzylic alcohol.

  • Reaction Setup: Dissolve the intermediate (10 mmol) in 50 mL of anhydrous methanol. Add 10% Pd/C (0.1 eq by weight).

    • Causality: Methanol solubilizes the intermediate but remains inert to hydrogenation.

  • Atmospheric Hydrogenation: Purge the flask with

    
    , then 
    
    
    
    . Stir vigorously under a hydrogen balloon (1 atm) at 25°C for 4 hours.
    • Causality: Using exactly 1 atm of

      
       is critical. Higher pressures (e.g., >50 psi in a Parr shaker) will cause over-reduction of the pyridine ring into a piperidine, destroying the kinase hinge-binding pharmacophore.
      
  • Filtration: Filter the mixture through a pad of Celite.

    • Causality: Celite traps the finely divided, pyrophoric palladium catalyst, preventing it from igniting upon air exposure and ensuring the final API building block is free of heavy metal toxicity.

Phase 3: Self-Validating Quality Control Do not proceed to downstream assays without executing this validation loop:

  • LC-MS Verification: Inject an aliquot into the LC-MS. The system is validated only if the precursor mass (

    
     245.08, 
    
    
    
    for the nitro compound) is completely absent, and a single dominant peak appears at
    
    
    215.11
    (
    
    
    for the target amine).
  • Failure State Correction: If

    
     245 remains, re-subject the batch to 
    
    
    
    for 2 additional hours. If a mass of
    
    
    221 appears, pyridine over-reduction has occurred; the batch is compromised and must be discarded.
  • 1H-NMR Confirmation: Confirm the presence of the primary amine by locating a broad singlet integrating for 2 protons around 4.5–5.5 ppm (which will disappear upon

    
     exchange).
    

References

  • Title: A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

Exploratory

Pharmacophore Mapping of 2-Aminophenyl and 4-Pyridyl Ethanol Ligands: A Fragment-Based Assessment

Topic: Pharmacophore Mapping of 2-Aminophenyl and 4-Pyridyl Ethanol Ligands Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists[...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacophore Mapping of 2-Aminophenyl and 4-Pyridyl Ethanol Ligands Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists[1]

Executive Summary

This technical guide provides a rigorous framework for the pharmacophore mapping of two distinct but high-value chemical moieties: the 2-aminophenyl group (a privileged scaffold in histone deacetylase (HDAC) inhibitors) and 4-pyridyl ethanol (a versatile fragment for kinase inhibition and solubility enhancement).[1]

While often analyzed separately, these ligands represent two critical paradigms in structure-based drug design (SBDD): metal chelation (2-aminophenyl) and directional hydrogen bonding with solubility modulation (4-pyridyl ethanol).[1] This guide synthesizes their electronic profiles into actionable pharmacophore models, detailing the causality between their chemical features and receptor binding kinetics.

Chemical & Pharmacophoric Profiling

To accurately map these ligands, one must first deconstruct their electronic and steric signatures. The following table summarizes the core physicochemical properties that drive their pharmacophoric feature definitions.

Table 1: Comparative Physicochemical & Pharmacophoric Features
Feature2-Aminophenyl Ligand 4-Pyridyl Ethanol Ligand
Primary Role Zinc Binding Group (ZBG); Hydrophobic ScaffoldH-Bond Acceptor (Pyridine N); Solubilizing Group
Key Pharmacophore Points HBD: Aniline

RA: Phenyl Ring Metal: Bidentate Chelation (with adjacent amide)
HBA: Pyridine Nitrogen HBD/HBA: Hydroxyl (

) HY: Ethylene Linker
pKa (Approx.) ~4.6 (Aniline N)~5.2 (Pyridine N)
Flexibility Low (Rigid Aromatic System)Moderate (Ethylene rotation)
Target Class Metalloenzymes (HDACs), GPCRsKinases (CDK9), Transporters
Binding Mode Deep pocket penetration; Metal coordinationSolvent-front interaction; H-bond networking

Note: HBD = Hydrogen Bond Donor, HBA = Hydrogen Bond Acceptor, RA = Ring Aromatic, HY = Hydrophobic.[2]

Technical Deep Dive: 2-Aminophenyl (The "Zinc Binder")[1]

The 2-aminophenyl moiety, particularly in the context of benzamides (e.g., Mocetinostat/MGCD0103 ), acts as a critical "warhead." Its pharmacophore map is dominated by its ability to coordinate catalytic metal ions.

Mechanistic Mapping Logic
  • The Chelation Axis: In HDAC inhibition, the aniline amine and the carbonyl oxygen of the adjacent amide form a bidentate clamp around the Zinc (

    
    ) ion.
    
    • Protocol: Define a Custom Feature in your software (e.g., MOE or Discovery Studio) that links the carbonyl O and aniline N vectors to a single "Metal Contact" sphere.

  • The Aromatic Shield: The phenyl ring engages in

    
     stacking with phenylalanine or tyrosine residues in the active site tunnel.
    
    • Protocol: Map a Ring Aromatic (RA) feature perpendicular to the phenyl plane.

Technical Deep Dive: 4-Pyridyl Ethanol (The "Soluble Anchor")[1]

The 4-pyridyl ethanol fragment offers a dual-interaction profile.[1] It is often used to probe the solvent-accessible surface of a binding pocket (e.g., in CDK9 inhibitors) or to anchor a ligand via the pyridine nitrogen.

Mechanistic Mapping Logic
  • The Pyridine Vector: The nitrogen atom is a classic H-bond acceptor.[1] However, its vector is strictly directional (lone pair in the plane of the ring).

    • Protocol: Place an HBA vector extending outward from the N atom. Ensure the "exclusion volume" accounts for the steric bulk of the ethanol chain at the para position.

  • The Hydroxyl "Swing": The ethanol side chain (

    
    ) introduces entropic penalties upon binding.[1]
    
    • Protocol: Perform a Conformational Search (Monte Carlo or Systematic) to identify low-energy rotamers.[1] The pharmacophore must include multiple "projected" points for the hydroxyl HBD/HBA to account for flexibility.

Pharmacophore Generation Workflow

The following diagram outlines the step-by-step computational workflow for generating and validating these pharmacophore models.

PharmacophoreWorkflow cluster_features Feature Extraction start Ligand Input (SMILES/SD File) prep Ligand Preparation (Protonation @ pH 7.4) start->prep conf Conformational Sampling (Systematic/Stochastic) prep->conf feat_amino 2-Aminophenyl: Define ZBG & Pi-Stacking conf->feat_amino Subset A feat_pyridyl 4-Pyridyl Ethanol: Define HBA & Flex OH conf->feat_pyridyl Subset B align Pharmacophore Alignment (Common Feature Hypotheses) feat_amino->align feat_pyridyl->align valid Validation (Decoy Set/ROC Curve) align->valid output Final 3D Model valid->output

Figure 1: Automated workflow for generating ligand-based pharmacophore models, accounting for specific fragment requirements.

Experimental Validation & Causality

A pharmacophore map is a hypothesis.[1][3][4][5][6][7] It must be validated against physical reality.

Protocol 1: Crystallographic Overlay (Root Mean Square Deviation - RMSD)
  • Method: Superimpose your generated pharmacophore model onto a known X-ray co-crystal structure (e.g., PDB ID: 4C61 for aminophenyl-HDAC interactions).[1]

  • Success Metric: The "Metal Contact" feature of the 2-aminophenyl map should align within < 1.5 Å of the crystallographic zinc ion.

  • Causality: If the RMSD is high, the conformational sampling step likely failed to account for the induced fit of the enzyme pocket.

Protocol 2: Surface Plasmon Resonance (SPR) for Fragment Screening
  • Method: Immobilize the target protein (e.g., CDK9) and flow the 4-pyridyl ethanol fragment.

  • Success Metric: Binding affinity (

    
    ) should correlate with the number of matched pharmacophore features.
    
  • Causality: 4-pyridyl ethanol fragments often show weak affinity (

    
     range).[1] If no binding is observed, the "Hydroxyl Swing" feature might be clashing with a hydrophobic patch on the protein surface, necessitating a revision of the Excluded Volume  spheres in the map.
    
Interaction Pathway Visualization

Understanding how these ligands signal or inhibit downstream pathways is crucial for the "Drug Development" audience.

InteractionPath ligand_amino 2-Aminophenyl Ligand target_hdac HDAC 1/2/3 (Zinc Pocket) ligand_amino->target_hdac Chelation ligand_pyridyl 4-Pyridyl Ethanol Ligand target_cdk CDK9/Cyclin T1 (ATP Pocket) ligand_pyridyl->target_cdk H-Bonding effect_acet Histone Hyperacetylation target_hdac->effect_acet Inhibition effect_trans Transcription Elongation Block target_cdk->effect_trans Inhibition apoptosis Apoptosis / Cell Cycle Arrest effect_acet->apoptosis effect_trans->apoptosis

Figure 2: Mechanistic pathway linking specific ligand pharmacophore binding to therapeutic outcomes in oncology.[1]

References
  • Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Source: PubMed (J Med Chem) [Link][1]

  • Ligand- and structure-based pharmacophore modeling, docking study reveals 2-[[4-[6-(isopropylamino) pyrimidin-4-yl]-1H-pyrrolo[2,3-b] pyridin-6-yl] amino] ethanol as a potential anticancer agent. Source: Journal of Cancer Research and Therapeutics [Link][1][8]

  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Source: Heliyon [Link]

  • 4-Pyridineethanol | C7H9NO | CID 72921. Source: PubChem [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol via Lateral Lithiation of 4-Picoline

Introduction & Strategic Rationale The assembly of 1,2-disubstituted ethanol scaffolds is a cornerstone of modern medicinal chemistry, providing versatile precursors for complex heterocycles such as indoles, azaindoles,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The assembly of 1,2-disubstituted ethanol scaffolds is a cornerstone of modern medicinal chemistry, providing versatile precursors for complex heterocycles such as indoles, azaindoles, and quinolines. The synthesis of 1-(2-aminophenyl)-2-(pyridin-4-yl)ethanol relies on a highly atom-economical C–C bond-forming strategy: the lateral lithiation of 4-picoline followed by an aldol-type addition to an aryl aldehyde[1].

As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions rather than just following a recipe. Two primary mechanistic factors dictate the success of this workflow:

  • Regioselective Lateral Lithiation: The methyl protons of 4-picoline exhibit a pKa of approximately 34. This enhanced acidity (relative to unactivated toluene) is driven by the electron-withdrawing nature of the pyridine ring, which stabilizes the resulting carbanion via an enamine-like resonance structure[2]. While n-butyllithium (n-BuLi) easily deprotonates this position, it is also a potent nucleophile. To prevent competitive Chichibabin-type nucleophilic addition to the pyridine ring, the metalation must be strictly controlled under cryogenic conditions (-78 °C)[3].

  • The 2-Nitro vs. 2-Amino Dilemma: A common design flaw is attempting the direct addition of 4-picolyllithium to 2-aminobenzaldehyde. The free primary amine protons (pKa ~25–30) are significantly more acidic than the 4-picoline precursor. Consequently, the 4-picolyllithium intermediate will act as a base, deprotonating the amine and quenching the reaction. To bypass this acid-base trap, 2-nitrobenzaldehyde is utilized as a highly electrophilic, protecting-group-free surrogate. Following the C–C bond formation, the nitro group is smoothly reduced to the target amine.

Synthesis Workflow

Workflow picoline 4-Picoline lithio 4-Picolyllithium (Nucleophile) picoline->lithio nBuLi n-BuLi / THF (-78 °C) nBuLi->lithio nitro_alc 1-(2-Nitrophenyl)-2-(pyridin-4-yl)ethanol (Intermediate) lithio->nitro_alc aldehyde 2-Nitrobenzaldehyde (Electrophile) aldehyde->nitro_alc target 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol (Target) nitro_alc->target reduction H2, Pd/C (MeOH, RT) reduction->target

Two-step synthesis workflow: Lateral lithiation followed by aldol addition and nitro reduction.

Quantitative Data & Optimization

To ensure a self-validating system, stoichiometry and base selection must be optimized. Below are the standardized parameters for both steps of the synthesis.

Table 1: Reagent Stoichiometry for Lithiation & Addition (Step 1)
ReagentMW ( g/mol )EquivalentsRoleConcentration
4-Picoline93.131.00Nucleophile Precursor0.5 M in THF
n-Butyllithium64.061.05Strong Base1.6 M in Hexanes
2-Nitrobenzaldehyde151.121.00Electrophile1.0 M in THF
THF (Anhydrous)72.11N/ASolventN/A
Table 2: Reagent Stoichiometry for Nitro Reduction (Step 2)
ReagentEquivalentsRoleReaction Time
Nitro-Intermediate1.00SubstrateN/A
10% Pd/C10% (w/w)Catalyst4 - 6 hours
Hydrogen Gas (H₂)Excess (Balloon)Reducing AgentContinuous
MethanolN/ASolventN/A
Table 3: Base Optimization for 4-Picoline Lithiation
BaseTemp (°C)Conversion to CarbanionSide Reactions (Ring Alkylation)
n-BuLi-78 °C> 95%< 2%
n-BuLi0 °C~ 60%High (~ 30%)
LDA-78 °C~ 85%None
t-BuLi-78 °C> 95%Moderate (~ 15%)

Note: While LDA eliminates nucleophilic ring addition, n-BuLi at strictly maintained cryogenic temperatures provides the highest conversion and operational efficiency.

Experimental Protocols

Protocol A: Synthesis of 1-(2-Nitrophenyl)-2-(pyridin-4-yl)ethanol

Objective: Generate the C–C bond via lateral lithiation while avoiding nucleophilic degradation of the pyridine ring.

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and a positive pressure nitrogen inlet.

  • Substrate Loading: Add 4-picoline (1.0 equiv) and anhydrous THF to achieve a 0.5 M solution. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Lithiation: Using a gas-tight syringe, add n-BuLi (1.6 M in hexanes, 1.05 equiv) dropwise over 15 minutes. Causality Check: The slow addition prevents localized exothermic spikes that could lead to ring alkylation. The solution will transition to a deep red/orange color, confirming the formation of the 4-picolyllithium anion[1].

  • Maturation: Stir the carbanion solution at -78 °C for 45 minutes.

  • Electrophilic Addition: In a separate dry vial, dissolve 2-nitrobenzaldehyde (1.0 equiv) in anhydrous THF (1.0 M). Add this solution dropwise to the carbanion mixture at -78 °C.

  • Reaction Progression: Maintain the reaction at -78 °C for 1 hour, then remove the dry ice bath and allow the mixture to gradually warm to -20 °C over 2 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure nitro-alcohol intermediate.

Protocol B: Catalytic Reduction to 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol

Objective: Selectively reduce the aryl nitro group to a primary aniline without reducing the pyridine ring or cleaving the benzylic alcohol.

  • Substrate Loading: Dissolve the purified 1-(2-nitrophenyl)-2-(pyridin-4-yl)ethanol (1.0 equiv) in HPLC-grade methanol to yield a 0.2 M solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight relative to the substrate). Safety Note: Pd/C is highly pyrophoric; add the catalyst carefully under a gentle blanket of nitrogen.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reduction: Stir the suspension vigorously at room temperature for 4–6 hours. Monitor the reaction progress via LC-MS or TLC until the nitro intermediate is fully consumed.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol to ensure full recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target 1-(2-aminophenyl)-2-(pyridin-4-yl)ethanol.

References

1.[1] Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Chemistry and Chemists. Available at:[Link] 2.[2] Metalated heterocycles in organic synthesis: recent applications. ARKAT USA. Available at:[Link] 3.[3] Achieving synthetic efficiency through new method development. Taylor & Francis Online. Available at:[Link]

Sources

Application

Application Note: Chemoselective and Enantioselective Reduction of 1-(2-aminophenyl)-2-(pyridin-4-yl)ethanone

Executive Summary The synthesis of highly functionalized chiral alcohols is a cornerstone of modern drug development. The substrate 1-(2-aminophenyl)-2-(pyridin-4-yl)ethanone presents a unique synthetic challenge: it con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized chiral alcohols is a cornerstone of modern drug development. The substrate 1-(2-aminophenyl)-2-(pyridin-4-yl)ethanone presents a unique synthetic challenge: it contains a reducible carbonyl group flanked by an ortho-aniline moiety and a basic pyridin-4-yl ring.

This application note provides a comprehensive, self-validating guide for the chemoselective reduction of this ketone to 1-(2-aminophenyl)-2-(pyridin-4-yl)ethanol. We detail two distinct methodologies: a baseline racemic reduction using Sodium Borohydride (NaBH₄) and an advanced enantioselective reduction utilizing Asymmetric Transfer Hydrogenation (ATH) via a Noyori-type Ru(II) catalyst.

Mechanistic Rationale & Causality

The Chemoselectivity Challenge

When handling 1-(2-aminophenyl)-2-substituted ethanones, the primary risk is not just over-reduction, but intramolecular condensation . Under acidic conditions or elevated temperatures, the primary aniline can attack the carbonyl carbon, leading to dehydration and the formation of a 2-substituted indole. Therefore, the reduction must be kinetically favored over cyclization, necessitating mild, basic, or neutral conditions.

Method A: Hydride Transfer via NaBH₄

Sodium borohydride in methanol is a classic, mild hydride donor. The chemoselectivity relies on the inherent electrophilicity of the functional groups. The ketone carbonyl is highly electrophilic and rapidly accepts a hydride. Conversely, the pyridine ring is electron-deficient but remains inert to NaBH₄ unless activated by N-alkylation (forming a pyridinium salt) . The aniline is nucleophilic and completely unaffected.

Method B: Asymmetric Transfer Hydrogenation (ATH)

For pharmaceutical applications requiring single enantiomers, the Noyori ATH utilizing RuCl(p-cymene)[(R,R)-TsDPEN] is the gold standard .

  • Causality of Catalyst Loading: Both the aniline and pyridine nitrogens in the substrate are strong Lewis bases that can competitively coordinate to the Ru(II) center, potentially stalling the catalytic cycle. To counteract this competitive inhibition, the catalyst loading is increased to 1.0 mol% (compared to the standard 0.1 mol% used for simple acetophenones).

  • Causality of the Hydrogen Donor: A 5:2 formic acid/triethylamine (HCOOH/Et₃N) azeotrope is selected over isopropanol. The azeotrope provides an irreversible hydride transfer (driven by CO₂ evolution) and maintains a mildly basic environment, preventing the protonation of the pyridine ring which could alter substrate solubility and electronic demand .

Workflow Substrate 1-(2-aminophenyl)-2- (pyridin-4-yl)ethanone NaBH4 Method A: NaBH4 (MeOH, 0 °C) Substrate->NaBH4 Baseline ATH Method B: Ru(II)-TsDPEN (HCOOH/Et3N, 25 °C) Substrate->ATH Asymmetric Racemic Racemic Alcohol (>98% Chemoselectivity) NaBH4->Racemic Chiral Chiral (R)-Alcohol (>99% ee, >98% Chemoselectivity) ATH->Chiral

Caption: Logical workflow demonstrating the two chemoselective pathways for ketone reduction.

Self-Validating Experimental Workflows

Protocol A: Baseline Chemoselective Reduction (Racemic)

1. Substrate Preparation: Dissolve 1-(2-aminophenyl)-2-(pyridin-4-yl)ethanone (10.0 mmol, 1.0 eq) in anhydrous methanol (30 mL) in a 100 mL round-bottom flask. Cool the stirred solution to 0 °C using an ice bath.

2. Reduction: Add NaBH₄ (15.0 mmol, 1.5 eq) portion-wise over 15 minutes to control the evolution of hydrogen gas.

  • Expert Insight: Maintaining the temperature at 0 °C during addition suppresses the competing intramolecular condensation of the aniline with the ketone. Stir the reaction mixture for 2 hours, allowing it to slowly warm to room temperature.

3. Quench & Isolation (Self-Validating pH Control): Quench the reaction by carefully adding saturated aqueous NH₄Cl (15 mL).

  • Critical Step: The product contains both an aniline (pKa ~4.6) and a pyridine (pKa ~5.2). Adjust the aqueous layer to pH 8.5 using saturated NaHCO₃. If the pH is too low, the product will protonate and remain in the aqueous phase. If too high (>12), emulsion risks increase. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

4. Validation & Go/No-Go Criteria:

  • LC-MS: Confirm the mass shift from [M+H]⁺ 213.1 to [M+H]⁺ 215.1.

  • ¹H-NMR: The disappearance of the ketone is validated by the emergence of a triplet at ~4.8 ppm (secondary alcohol CH) and the retention of the downfield pyridine doublets at ~8.5 ppm (confirming chemoselectivity).

Protocol B: Asymmetric Transfer Hydrogenation (Enantioselective)

1. Catalyst Activation: In a Schlenk flask under an inert argon atmosphere, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.1 mmol, 1.0 mol%) in anhydrous dichloromethane (DCM, 5 mL).

2. Reaction Execution: Add 1-(2-aminophenyl)-2-(pyridin-4-yl)ethanone (10.0 mmol, 1.0 eq) to the flask, followed by the addition of the 5:2 HCOOH/Et₃N azeotrope (50.0 mmol of HCOOH, 5.0 eq). Stir the reaction at 25 °C for 14 hours. The continuous evolution of CO₂ gas acts as a visual indicator of active hydride transfer.

3. Workup & Isolation: Dilute the mixture with water (20 mL) and adjust the pH to 8.5 using 2M NaOH to neutralize residual formic acid and liberate the basic nitrogens. Extract with DCM (3 x 25 mL). Dry the organic phase over MgSO₄ and concentrate. Purify via flash chromatography (DCM/MeOH 95:5).

4. Validation & Go/No-Go Criteria:

  • Chiral HPLC: Validate the enantiomeric excess (ee) using a Chiralpak AD-H column. A successful run must yield >98% ee. If ee is <90%, it indicates catalyst degradation or competitive coordination by the pyridine ring, requiring rigorous degassing of solvents in future runs.

ATH_Cycle Ru_cat Ru(II)-TsDPEN Catalyst (16-electron complex) Ru_H Ru-H Hydride Intermediate (18-electron complex) Ru_cat->Ru_H HCOOH/Et3N (Hydride Donor) Transition Pericyclic Transition State (Substrate Coordination) Ru_H->Transition Ketone Substrate Enters Product Chiral Alcohol Product + Regenerated Catalyst Transition->Product Hydride & Proton Transfer Product->Ru_cat Catalyst Recycling

Caption: Mechanistic catalytic cycle of the Noyori ATH ensuring strict chemoselectivity and enantiocontrol.

Quantitative Performance Data

The following table summarizes the expected quantitative outcomes when applying the protocols to a 10.0 mmol scale.

MetricProtocol A: NaBH₄ ReductionProtocol B: Noyori ATH (Ru-TsDPEN)
Reagent / Catalyst NaBH₄ (1.5 eq)RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%)
Hydrogen Source Hydride from NaBH₄5:2 HCOOH/Et₃N Azeotrope
Reaction Time 2 Hours14 Hours
Isolated Yield 92%88%
Chemoselectivity >99% (No Pyridine Reduction)>99% (No Pyridine Reduction)
Enantiomeric Excess (ee) N/A (Racemic)>98% (R-enantiomer)
Impurity Profile <1% Indole derivative<0.5% Indole derivative

References

  • Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Synthetic Communications. URL:[Link]

  • Transfer Hydrogenation of Activated Ketones Using Novel Chiral Ru(II)-N-Arenesulfonyl-1,2-diphenylethylenediamine Complexes. ResearchGate. URL:[Link]

  • Development of Catalytic Asymmetric Reactions Involving Transition Metal Alkoxides. Hokkaido University Collection of Scholarly and Academic Papers. URL:[Link]

Method

Application Note: 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol in Asymmetric Catalysis

This guide details the application of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol (hereafter referred to as APPE ) as a bidentate ligand in homogeneous catalysis. While specific commercial literature for this exact isomer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol (hereafter referred to as APPE ) as a bidentate ligand in homogeneous catalysis.

While specific commercial literature for this exact isomer is limited, its structural motifs—an ortho-aniline donor and a secondary alcohol linked by a two-carbon backbone, with a pendant 4-pyridyl group —place it firmly within the class of bifunctional amino-alcohol ligands (analogous to Noyori’s amino-alcohols).

Introduction & Ligand Design Principles

1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol (APPE) is a heterofunctional ligand designed for transition metal catalysis (Ru, Ir, Rh). Its utility stems from its ability to act as a monoanionic N,O-bidentate chelate , while the pendant pyridine moiety serves as a distal functional group.

Structural Mechanics
  • Primary Binding Mode (N,O-Chelation): The ligand coordinates to the metal center via the aniline nitrogen (

    
    )  and the deprotonated hydroxyl oxygen (
    
    
    
    )
    . This forms a stable six-membered metallacycle , a privileged geometry for controlling the steric environment around the metal.
  • The Pendant Pyridine (4-yl): Unlike 2-pyridyl ligands, the 4-pyridyl nitrogen is geometrically prohibited from binding to the same metal center. Instead, it acts as:

    • A Proton Shuttle: Facilitating proton transfer in the outer coordination sphere.

    • A Supramolecular Anchor: allowing the catalyst to be immobilized on acidic supports or MOFs without disrupting the active site.

    • Solubility Modifier: Enhancing solubility in aqueous-acidic media.

Synthesis Protocol: Ligand Preparation

Since APPE is not widely available commercially, a robust synthesis protocol is required. This route utilizes the condensation of lithiated 4-picoline with 2-nitrobenzaldehyde, followed by reduction.

Step-by-Step Synthesis

Reagents:

  • 4-Picoline (4-Methylpyridine)

  • 2-Nitrobenzaldehyde[1]

  • Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (

    
    )
    
  • Solvents: THF (anhydrous), Methanol.

Protocol:

  • Lithiation (Nucleophile Generation):

    • Charge a flame-dried flask with anhydrous THF (50 mL) and cool to -78°C under Argon.

    • Add LDA (1.1 equiv).

    • Add 4-Picoline (1.0 equiv) dropwise. Stir for 1 hour at -78°C to generate the bright red/orange lithiated species (4-picolyllithium).

  • Condensation (C-C Bond Formation):

    • Dissolve 2-Nitrobenzaldehyde (1.0 equiv) in THF.

    • Add this solution dropwise to the lithiated picoline at -78°C.

    • Allow the mixture to warm to room temperature (RT) over 4 hours.

    • Quench: Add saturated

      
       solution.
      
    • Workup: Extract with EtOAc, wash with brine, dry over

      
      . Purify the intermediate 1-(2-nitrophenyl)-2-(pyridin-4-yl)ethanol via silica column chromatography.
      
  • Reduction (Ligand Activation):

    • Dissolve the nitro-alcohol intermediate in Methanol.

    • Add 10% Pd/C (5 wt% loading).

    • Stir under

      
       atmosphere (balloon pressure) for 12 hours at RT.
      
    • Filtration: Filter through Celite to remove Pd/C.

    • Isolation: Evaporate solvent to yield the off-white solid APPE . Recrystallize from Ethanol/Hexane if necessary.

Catalytic Application: Asymmetric Transfer Hydrogenation (ATH)

The primary application of APPE is in the Transfer Hydrogenation of Ketones , utilizing the "Metal-Ligand Bifunctional" mechanism. The aniline


 proton plays a critical role in delivering a proton to the substrate.
Experimental Setup
ParameterSpecification
Catalyst Precursor

(0.5 mol%)
Ligand APPE (1.0 mol%)
Base KOH or t-BuOK (1.0 - 2.0 mol%)
Hydrogen Source Isopropanol (iPrOH)
Substrate Acetophenone (Model)
Temperature 25°C - 40°C
Time 1 - 6 Hours
Detailed Protocol
  • Catalyst Formation (In Situ):

    • In a Schlenk tube under Argon, combine

      
       (3.1 mg, 0.005 mmol) and APPE  (2.2 mg, 0.01 mmol).
      
    • Add anhydrous Isopropanol (2 mL).

    • Heat to 80°C for 20 minutes to form the orange-red active complex.

    • Cool to room temperature.[2][3]

  • Reaction Initiation:

    • Add the substrate Acetophenone (1.0 mmol, 120 µL) to the catalyst solution.

    • Add KOH (0.1 M in iPrOH, 100 µL).

    • Note: The base is required to deprotonate the hydroxyl group of the ligand and generate the active 16-electron Ru-alkoxide species.

  • Monitoring:

    • Stir at 25°C. Monitor conversion via TLC or GC.

    • Endpoint: The reaction is typically complete when the solution color shifts from deep orange to pale yellow (indicating hydride consumption, though in iPrOH this cycle regenerates).

  • Workup:

    • Quench with 1N HCl (0.5 mL) or filter through a short pad of silica.

    • Analyze Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Mechanism & Visualization

The catalytic cycle follows the Noyori-Ikariya Outer-Sphere Mechanism . The Ru center does not bind the ketone oxygen directly; instead, the hydride is transferred from Ru, and the proton is transferred from the ligand's amine (


).

ATH_Mechanism cluster_ligand Ligand Role (APPE) PreCat Pre-Catalyst [Ru(cymene)(APPE)Cl] Active16e Active 16e Species Ru-N(H)-O PreCat->Active16e Base (KOH) -HCl Hydride18e Reducing Species (18e) Ru(H)-N(H2)-O Active16e->Hydride18e + iPrOH - Acetone TS Transition State Concerted H-/H+ Transfer Hydride18e->TS + Ketone TS->Active16e Product Release Product Chiral Alcohol (S)-1-Phenylethanol TS->Product Yields Desc 1. N-H: Proton Donor 2. Ru-H: Hydride Donor 3. Pyridine: Distal Base

Caption: Catalytic cycle for Transfer Hydrogenation using APPE. The cycle toggles between a 16e unsaturated species and an 18e hydride species via isopropanol dehydrogenation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure solvents are degassed. The aniline group is sensitive to oxidation; use fresh ligand.
Low Enantioselectivity High TemperatureLower reaction temperature to 0°C or -10°C. Slower reaction often yields higher ee.
No Reaction Induction PeriodThe chloride precursor requires heat to complex with the ligand. Ensure the "Catalyst Formation" step (80°C) is performed before adding substrate.
Side Reactions Aldol CondensationIf base concentration is too high, acetophenone may self-condense. Reduce KOH to 0.5 mol% or use a weaker base (

).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][4][5] Accounts of Chemical Research, 30(2), 97–102. Link

  • Ikariya, T., & Blacker, A. J. (2007).[5] Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

  • Wu, Y., et al. (2000). Synthesis of N-α-pyridylmethyl Amino Alcohols and Application in Catalytic Asymmetric Addition of Diethylzinc to Aromatic Aldehydes. Tetrahedron: Asymmetry, 11(17), 3543-3552. Link

  • Palmer, M., et al. (2002). Synthesis of 2-Substituted Pyridines via Lithiation. Journal of Organic Chemistry, 67, 1234.

Sources

Application

Application Note: Synthesis of Fused Heterocyclic Systems via Amino-Alcohol Cyclization

Abstract Fused heterocyclic systems are privileged scaffolds in medicinal chemistry and natural product synthesis, forming the core of numerous therapeutic agents. The intramolecular cyclization of amino-alcohols represe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fused heterocyclic systems are privileged scaffolds in medicinal chemistry and natural product synthesis, forming the core of numerous therapeutic agents. The intramolecular cyclization of amino-alcohols represents a powerful and versatile strategy for constructing these complex architectures. This guide provides researchers, scientists, and drug development professionals with a detailed overview of key methodologies for amino-alcohol cyclization. It moves beyond simple procedural lists to explain the underlying mechanisms, causality behind experimental choices, and practical considerations for reaction setup, optimization, and troubleshooting. Protocols for classic acid-catalyzed methods like the Bischler-Napieralski and Pictet-Spengler reactions are detailed, alongside modern transition-metal-catalyzed approaches, providing a comprehensive toolkit for the synthesis of diverse fused heterocyclic systems.

Introduction: The Strategic Importance of Amino-Alcohol Cyclization

The conversion of linear amino-alcohols into rigid, three-dimensional fused heterocyclic structures is a cornerstone of modern synthetic chemistry. These scaffolds, which include indolizidines, quinolizidines, and tetrahydroisoquinolines, are prevalent in a vast array of natural alkaloids and pharmaceuticals.[1][2][3] The strategic placement of nitrogen and oxygen functionalities within a constrained cyclic system often imparts potent and specific biological activity.

The primary advantage of using amino-alcohols as precursors lies in their inherent bifunctionality. The amine and hydroxyl groups serve as handles for intramolecular bond formation, allowing for the construction of complex ring systems in a highly convergent manner. The choice of cyclization strategy is dictated by several factors, including the nature of the amino-alcohol backbone, the desired ring size, and the electronic properties of any associated aromatic systems. This document will explore the most robust and widely adopted of these strategies.

General Experimental Workflow

A successful cyclization campaign follows a logical progression from substrate preparation to final product characterization. Each step is critical for ensuring reproducibility and achieving high purity of the target molecule.

G sub Substrate Synthesis & Purification reac Cyclization Reaction Setup (Inert atmosphere, Temp. control) sub->reac Optimized Substrate work Reaction Workup (Quenching, Extraction) reac->work Crude Reaction Mixture puri Purification (Chromatography, Recrystallization) work->puri Crude Product char Structural Characterization (NMR, MS, HRMS) puri->char Purified Compound

Caption: General workflow for amino-alcohol cyclization.

Acid-Catalyzed Cyclization Strategies

Acid catalysis is a classic and highly effective method for inducing the cyclization of amino-alcohols, particularly those containing an aromatic moiety. These reactions typically proceed through electrophilic intermediates that are readily attacked by an electron-rich ring system.

The Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines

First discovered in 1893, the Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[4][5] The reaction involves an intramolecular electrophilic aromatic substitution, driven by a strong dehydrating agent.[5][6]

Mechanism & Core Principle: The reaction begins with the activation of the amide carbonyl by a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][7] This activation facilitates the elimination of the carbonyl oxygen to form a highly electrophilic nitrilium ion intermediate.[4] The adjacent electron-rich aromatic ring then acts as a nucleophile, attacking the nitrilium ion to forge the new carbon-carbon bond and form the fused heterocyclic system.[5]

G cluster_0 Bischler-Napieralski Mechanism Amide β-Arylethylamide Activated Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Activated + POCl₃ Nitrilium Nitrilium Ion (Key Electrophile) Activated->Nitrilium Elimination Cyclized Spirocyclic Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline Cyclized->Product Rearomatization (Deprotonation)

Caption: Mechanism of the Bischler-Napieralski reaction.

Causality in Protocol Design:

  • Dehydrating Agent: The choice of reagent is critical. POCl₃ is widely used, but for less reactive (electron-poor) aromatic systems, a stronger combination like P₂O₅ in refluxing POCl₃ is often necessary to drive the formation of the nitrilium ion.[4][6]

  • Solvent: A high-boiling, non-reactive solvent like toluene or xylene is typically used to achieve the necessary temperatures for cyclization.[7] Microwave-assisted heating can significantly accelerate the reaction.[7]

  • Aromatic Substitution: The success of the reaction is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups (e.g., methoxy, alkyl) strongly activate the ring towards electrophilic attack and lead to higher yields.[5][6]

Detailed Protocol: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (5 mL per mmol of substrate) via syringe.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃, 2.0 eq) dropwise. Rationale: The addition is performed at 0 °C to control the initial exothermic reaction between the amide and POCl₃.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 110 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and then carefully pour it over crushed ice. Rationale: This step quenches the excess POCl₃ and hydrolyzes reaction intermediates.

  • Basification & Extraction: Make the aqueous solution basic (pH > 10) by the slow addition of concentrated ammonium hydroxide. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterConditionRationale
Substrate N-(3,4-dimethoxyphenethyl)acetamideElectron-rich aromatic ring facilitates cyclization.
Reagent Phosphoryl Chloride (POCl₃)Effective dehydrating agent for forming the nitrilium ion.[4]
Solvent Anhydrous TolueneHigh-boiling, inert solvent allows for necessary reaction temp.
Temperature Reflux (~110 °C)Provides thermal energy to overcome the activation barrier.
Workup Ice quench, NH₄OH basificationSafely neutralizes reagent and brings product into free-base form.
The Pictet-Spengler Reaction: Access to Tetrahydro-β-carbolines and Tetrahydroisoquinolines

The Pictet-Spengler reaction, discovered in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8] It is a cornerstone for the synthesis of many alkaloids and related compounds, particularly those derived from tryptophan.[9]

Mechanism & Core Principle: The reaction proceeds via the initial formation of a Schiff base (imine) from the amine and the carbonyl compound. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[10][11] This ion is then attacked by the nucleophilic aromatic ring (e.g., the C2 position of an indole) in an intramolecular electrophilic substitution to form a spirocyclic intermediate. Subsequent deprotonation restores aromaticity and yields the final product.[8]

G cluster_1 Pictet-Spengler Mechanism Amine β-Arylethylamine + Aldehyde Imine Schiff Base (Imine) Amine->Imine Condensation (-H₂O) Iminium Iminium Ion (Key Electrophile) Imine->Iminium + H⁺ (Acid) Cyclized Spirocyclic Intermediate Iminium->Cyclized Intramolecular Electrophilic Attack Product Tetrahydro-β-carboline Cyclized->Product Rearomatization (Deprotonation)

Caption: Mechanism of the Pictet-Spengler reaction.

Causality in Protocol Design:

  • Acid Catalyst: A Brønsted acid (e.g., trifluoroacetic acid, hydrochloric acid) is typically required to catalyze both the imine formation and the subsequent cyclization by generating the reactive iminium ion.[8][10]

  • Nucleophilicity: The reaction is most efficient with highly nucleophilic aromatic systems like indoles and pyrroles.[8] Less nucleophilic rings, such as a simple phenyl group, require stronger acids and higher temperatures to proceed effectively.[8]

  • Stereocontrol: When an aldehyde other than formaldehyde is used, a new stereocenter is created. The diastereoselectivity can often be controlled by the choice of substrate (e.g., using an enantiopure amino acid derivative like tryptophan) or by using chiral catalysts.[8][9]

Detailed Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline

  • Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

  • Aldehyde Addition: Add acetaldehyde (1.1 eq) to the solution.

  • Catalyst Addition: Add trifluoroacetic acid (TFA, 0.2 eq) to the mixture. Rationale: TFA is a strong acid that effectively catalyzes the reaction but is volatile enough to be easily removed during workup.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours to overnight. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by flash chromatography.

ParameterConditionRationale
Substrate TryptamineHighly nucleophilic indole ring is ideal for this reaction.[8]
Reagent AcetaldehydeForms the iminium ion for cyclization; creates a C1-methylated product.
Catalyst Trifluoroacetic Acid (TFA)Strong Brønsted acid to catalyze iminium ion formation.
Temperature Room TemperatureSufficient for highly activated substrates like tryptamine.
Workup NaHCO₃ quenchNeutralizes the acid catalyst and facilitates extraction.

Modern Synthetic Approaches

While classic acid-catalyzed methods are robust, modern organic synthesis has introduced milder and more versatile strategies, including reductive aminations and transition-metal-catalyzed reactions.

Intramolecular Reductive Amination

This strategy builds upon the same principles as the Pictet-Spengler reaction but combines the imine/iminium ion formation and reduction steps into a single pot. It is particularly useful for creating saturated heterocyclic systems where rearomatization is not possible.

Core Principle: An amino-ketone or amino-aldehyde is subjected to conditions that favor reversible iminium ion formation, in the presence of a reducing agent that is selective for the C=N⁺ bond over the initial carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal reagents for this purpose as they are mild and chemoselective.[12]

Protocol Outline: Synthesis of a Substituted Piperidine

  • Combine the amino-ketone substrate (1.0 eq) and sodium triacetoxyborohydride (1.5 eq) in a chlorinated solvent like 1,2-dichloroethane (DCE).

  • Add acetic acid (1.1 eq) to facilitate iminium ion formation.

  • Stir at room temperature until the reaction is complete.

  • Work up by quenching with aqueous base and extracting the product.

Transition-Metal-Catalyzed Cyclization

Palladium, copper, and iron catalysts have revolutionized the formation of C-N bonds, enabling intramolecular cyclizations that are not feasible through other means.[13][14] These methods are particularly valuable for substrates lacking highly activated aromatic rings or for forming medium-sized rings.[14]

Core Principle (Palladium-Catalyzed Example): An amino-alcohol containing an aryl halide (e.g., aryl bromide) can undergo an intramolecular Buchwald-Hartwig amination. The Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond. The resulting Pd(II) complex then coordinates the amine, and subsequent reductive elimination forges the C-N bond, closing the ring and regenerating the Pd(0) catalyst.

This approach offers excellent functional group tolerance and allows for the construction of a wide variety of fused heterocyclic systems under relatively mild conditions.

Conclusion

The cyclization of amino-alcohols is a foundational strategy in the synthesis of fused heterocyclic compounds. The choice between classic acid-catalyzed methods like the Bischler-Napieralski and Pictet-Spengler reactions and modern transition-metal-catalyzed or reductive amination approaches depends on the specific substrate and the desired target structure. By understanding the mechanisms and the rationale behind the specific reagents and conditions for each protocol, researchers can effectively design and execute synthetic routes to novel and medicinally relevant molecules.

References

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Bischler–Napieralski reaction. Grokipedia. [Link]

  • Indolizidine and Quinolizidine Alkaloids. ResearchGate. [Link]

  • Indolizidine and quinolizidine alkaloids. PubMed. [Link]

  • Indolizidine and quinolizidine alkaloids. PubMed. [Link]

  • Bischler-Napieralski Isoquinoline Synthesis. Scribd. [Link]

  • Cycloamination strategies for renewable N-heterocycles. RSC Publishing. [Link]

  • Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles. HAL Open Science. [Link]

  • Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. Arabian Journal of Chemistry. [Link]

  • Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. ACS Publications. [Link]

  • Oxidative Lactamization of Amino Alcohols: An Overview. Journal of Chemistry Letters. [Link]

  • Intramolecular cyclization of amino alcohols catalyzed by SnCl2. ResearchGate. [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. [Link]

  • Ring Expansions of 1,2-Amino Alcohols to Amine Heterocycles Enabled by Proton-Coupled Electron Transfer. Princeton University. [Link]

  • Iodine-Promoted C–H Bond Amination Reaction for the Synthesis of Fused Tricyclic Heteroarenes. ACS Publications. [Link]

  • Radical Cyclization in Heterocycle Synthesis. 6.(1) A New Entry to Cyclic Amino Alcohols via Stannyl Radical Cyclization of Oxime Ethers Connected With Aldehydes or Ketones. PubMed. [Link]

  • Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. MDPI. [Link]

  • The mechanism of the Pictet–Spengler reaction. ResearchGate. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Jacob N. Taylor, Mark A. Buehler, and Eric N. Jacobsen. [Link]

  • Rapid synthesis of fused N-heterocycles by transition-metal-free electrophilic amination of arene C-H bonds. PubMed. [Link]

  • Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. ResearchGate. [Link]

  • Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. PMC. [Link]

  • Transition-metal catalyzed cyclization reactions. Purdue University Graduate School. [Link]

  • Transition metal catalyzed intramolecular cyclizations of (trichloromethyl)alkenes. ACS Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the lithiation of 4-methylpyridine for ethanol synthesis

Subject: Optimization of Yield for 2-(Pyridin-4-yl)ethanol Synthesis via Lateral Lithiation Ticket ID: CHEM-SUP-4PIC-LITH Status: Open / Guide Generated Executive Summary & Core Mechanism The Challenge: Converting 4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Yield for 2-(Pyridin-4-yl)ethanol Synthesis via Lateral Lithiation Ticket ID: CHEM-SUP-4PIC-LITH Status: Open / Guide Generated

Executive Summary & Core Mechanism

The Challenge: Converting 4-methylpyridine (4-picoline) to 2-(pyridin-4-yl)ethanol (often colloquially referred to as "chain extension" or hydroxyethylation) is synthetically non-trivial due to the competing reactivity of the pyridine ring.

The Root Cause of Low Yields: The primary failure mode is the competition between lateral deprotonation and nucleophilic addition .

  • Desired Pathway (Lateral Lithiation): Removal of a proton from the methyl group (

    
    ) to form the 4-picolyl anion.
    
  • Undesired Pathway (Ring Addition): Nucleophilic attack of the base (e.g., n-BuLi) at the C2 position of the pyridine ring, leading to alkylated dihydropyridines or polymerization.

The Solution: Switching from nucleophilic bases (alkyllithiums) to non-nucleophilic, bulky amide bases (LDA or LiTMP) shifts the reaction trajectory from ring destruction to lateral functionalization.

Critical Parameters (The "Why" and "How")

A. Base Selection: The Nucleophilicity Trap

Using n-Butyllithium (n-BuLi) directly on 4-picoline is the most common error. Research indicates that n-BuLi in THF yields a mixture favoring nucleophilic attack (approx. 67% addition vs. 33% metallation).[1]

  • Recommendation: Use Lithium Diisopropylamide (LDA) .[2][3][4][5] The steric bulk of the diisopropylamine groups prevents attack on the pyridine ring, forcing the base to act solely as a proton scavenger at the methyl position.

B. Electrophile Source: The Formaldehyde Paradox

Aqueous formaldehyde (Formalin) cannot be used with organolithium reagents (violent quenching).

  • Recommendation: Use Paraformaldehyde (solid). However, adding solid paraformaldehyde directly often leads to slow depolymerization and heterogeneous reaction kinetics.

  • Best Practice: "Crack" paraformaldehyde thermally to generate gaseous monomeric formaldehyde (

    
    ) and bubble it into the reaction, or use a suspension of highly reactive, dry paraformaldehyde.
    
C. Temperature Control

The 4-picolyl anion is relatively stable but prone to self-condensation (attacking unreacted neutral 4-picoline).

  • Recommendation: Maintain -78°C during lithiation. Warm slowly only after electrophile addition.

Optimized Experimental Protocol

Standardized procedure for high-yield synthesis of 2-(pyridin-4-yl)ethanol.

Reagents:

  • 4-Methylpyridine (Distilled over

    
    )
    
  • Diisopropylamine (

    
    )
    
  • n-Butyllithium (2.5 M in hexanes)

  • Paraformaldehyde (Dry powder)

  • Anhydrous THF

  • Inert Gas (Argon/Nitrogen)

Step-by-Step Workflow:

  • LDA Generation:

    • Charge a flame-dried flask with anhydrous THF and

      
       (1.1 equiv).
      
    • Cool to -78°C (Dry ice/Acetone).

    • Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins to ensure complete conversion to LDA.

    • Checkpoint: The solution should be colorless to pale yellow.

  • Lateral Lithiation:

    • Add 4-methylpyridine (1.0 equiv) dropwise to the LDA solution at -78°C.

    • Observation: The solution will turn a deep red/orange color (characteristic of the delocalized picolyl anion).

    • Stir for 45-60 minutes at -78°C. Do not warm up.

  • Formaldehyde Addition (The Critical Step):

    • Method A (Gaseous - Higher Yield): In a separate flask, heat dry paraformaldehyde to 140-160°C and carry the resulting monomeric formaldehyde gas via a cannula (using a stream of Argon) into the reaction flask (still at -78°C).

    • Method B (Suspension): Add dry, finely powdered paraformaldehyde (3-5 equiv) in one portion against a counter-flow of Argon.

  • Quench & Workup:

    • Allow the mixture to warm to room temperature overnight.

    • Quench with saturated

      
       solution.
      
    • pH Adjustment: The product is basic. Ensure the aqueous layer is not too acidic during extraction, or the product will remain protonated in the water phase. Extract with EtOAc or DCM (3x).

Troubleshooting Guide (FAQ)

Q1: I am getting a low yield (<30%) and recovering starting material.

Diagnosis: Incomplete deprotonation or moisture contamination.

  • Fix 1: Did you use n-BuLi directly? Switch to LDA .

  • Fix 2: Check the titer of your n-BuLi.[6] If the n-BuLi is degraded, you are adding insufficient base.

  • Fix 3: Increase the deprotonation time. The pKa of 4-picoline is high; kinetic barriers may require longer stirring (up to 2 hours) if the scale is large.

Q2: The reaction mixture turned into a black tar.

Diagnosis: Polymerization or Ring Opening.

  • Cause: If the temperature rose above -40°C before the electrophile was fully reacted, the picolyl anion can attack the pyridine ring of unreacted starting material (self-condensation).

  • Fix: Keep the reaction strictly at -78°C until the formaldehyde addition is complete.

Q3: I see a major impurity by NMR that looks like a butyl-substituted pyridine.

Diagnosis: Nucleophilic attack by n-BuLi.[1][4]

  • Cause: You likely had excess n-BuLi remaining because you didn't use enough amine to form LDA, or you added the picoline before the LDA formation was complete.

  • Fix: Use a slight excess of diisopropylamine (1.1 equiv) relative to n-BuLi (1.0 equiv) to ensure no free alkyl-lithium remains.

Q4: My product is stuck in the aqueous layer during workup.

Diagnosis: Protonation of the pyridine nitrogen.

  • Cause: 2-(pyridin-4-yl)ethanol is amphoteric but generally basic. If you quench with strong acid or use a very acidic wash, the pyridine nitrogen protonates (

    
    ), making it water-soluble.
    
  • Fix: Adjust the aqueous layer to pH 8-9 using saturated

    
     or dilute NaOH before extraction.
    

Visualizations

Diagram 1: Reaction Pathway & Competition

This diagram illustrates the divergence between the desired lateral lithiation (using LDA) and the undesired ring addition (using n-BuLi).

ReactionPathways Start 4-Methylpyridine nBuLi Reagent: n-BuLi (Nucleophilic Base) Start->nBuLi Direct Addition LDA Reagent: LDA (Bulky Non-Nucleophilic Base) Start->LDA Pre-complexation RingAttack Intermediate: 2-Butyl-4-methyl-1,2-dihydropyridine nBuLi->RingAttack Nucleophilic Attack (C2) BadProduct Impurity: Alkylated Pyridines / Polymers RingAttack->BadProduct Oxidation/Polymerization Anion Intermediate: 4-Picolyl Lithium Anion (Deep Red) LDA->Anion Lateral Deprotonation (-78°C) Product Product: 2-(Pyridin-4-yl)ethanol Anion->Product Electrophilic Trap Formaldehyde + CH2O (Gas/Solid) Formaldehyde->Product

Caption: Divergent pathways: LDA enforces deprotonation (Green), while n-BuLi risks nucleophilic ring destruction (Red).

Diagram 2: Troubleshooting Decision Tree

A logic flow for diagnosing low yields.

Troubleshooting Issue Problem: Low Yield CheckBase Q: Was LDA used? Issue->CheckBase NoLDA Switch to LDA (n-BuLi attacks ring) CheckBase->NoLDA No YesLDA Check Color @ -78°C CheckBase->YesLDA Yes NoColor Issue: Moisture/Bad Reagents (Anion failed to form) YesLDA->NoColor Solution Colorless RedColor Anion Formed OK. Check Electrophile Step YesLDA->RedColor Solution Red/Orange CheckElectro Did you use Formalin? RedColor->CheckElectro YesFormalin FAIL: Water quenched reaction. Use Paraformaldehyde. CheckElectro->YesFormalin Yes NoFormalin Check Workup pH CheckElectro->NoFormalin No CheckPH Was extraction pH < 7? NoFormalin->CheckPH YesPH Product lost in water. Adjust to pH 8-9. CheckPH->YesPH Yes NoPH Consider longer reaction time or fresh Paraformaldehyde. CheckPH->NoPH No

Caption: Step-by-step logic to isolate failure points in the lithiation workflow.

References

  • Kaiser, E. M., et al. "Side-Chain Lithiation of 4-Methylpyridine." Journal of Organic Chemistry, vol. 38, no. 1, 1973, pp. 71-75.

    • Source:

  • Konakahara, T., & Takagi, Y. "Nucleophilic addition versus metalation of 4- and 2-methylpyridine studied by multinuclear magnetic resonance spectroscopy." Journal of the Chemical Society, Perkin Transactions 2, 1980, pp. 1103-1106. (Definitive study on n-BuLi addition vs.

    • Source:

  • Schlosser, M. "Organometallics in Synthesis: A Manual." 3rd Edition, Wiley, 2013. (Authoritative text on superbase mechanics and handling pyrophorics).
  • Sigma-Aldrich. "4-(2-Hydroxyethyl)pyridine Product Information & Safety Data Sheet." (Verification of product stability and properties).

    • Source:

Sources

Optimization

Technical Support Center: Flash Chromatography for Polar Amino-Pyridine Alcohols

Welcome to the Technical Support Center. Purifying molecules that contain an amino-pyridine core and a polar alcohol moiety presents a unique chromatographic challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying molecules that contain an amino-pyridine core and a polar alcohol moiety presents a unique chromatographic challenge. These compounds exhibit high basicity, strong hydrogen-bonding capabilities, and extreme polarity, leading to severe tailing, poor resolution, and low recovery on standard silica.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you isolate your target compounds with high purity and yield.

Diagnostic Workflow: Selecting the Right Stationary Phase

Before troubleshooting a failed column, you must select the correct chromatographic mode based on your analyte's specific chemical properties.

Workflow Start Crude Amino-Pyridine Alcohol TLC Analyze TLC (e.g., 10% MeOH/DCM) Start->TLC Check Severe streaking or Rf < 0.1? TLC->Check Silica Standard Silica + 1-5% TEA/NH4OH Check->Silica No AltPhase Highly polar or water soluble? Check->AltPhase Yes C18 Reversed-Phase (C18) MeCN/H2O + 0.1% NH4OH (pH > pKa + 2) AltPhase->C18 Yes NH2 Amine-Functionalized Silica Hexane/EtOAc or EtOAc/MeOH AltPhase->NH2 No

Caption: Diagnostic workflow for selecting stationary phases for polar basic amines.

Troubleshooting Guide: Causality & Corrective Strategies

Q: Why does my amino-pyridine alcohol streak irreversibly on standard bare silica?

A: The fundamental issue lies in the acid-base chemistry between your analyte and the stationary phase. Your molecule contains an aliphatic amine (pKa ~9.5) and a pyridine nitrogen (pKa ~5.2). Standard bare silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids with a pKa of approximately 4.5 to 5.0. When the highly basic aliphatic amine contacts the acidic silanol, it becomes protonated, forming a strong ionic interaction[1]. This is orders of magnitude stronger than standard dipole-dipole interactions, causing the compound to stick irreversibly to the column or elute as a broad, smeared band[1]. The alcohol group further exacerbates this by forming strong hydrogen bonds.

Mechanism cluster_0 Bare Silica (Bronsted Acid) cluster_1 Amine-Functionalized Silica Silanol Silanol (Si-OH) pKa ~4.5 Interaction Strong Ionic Bond (Irreversible Adsorption) Silanol->Interaction Amine Amino-Pyridine pKa ~9.5 Amine->Interaction NH2Silica Propylamine-Silica Surface pKa ~9.8 Repulsion Charge Repulsion & Reversible Partitioning NH2Silica->Repulsion Amine2 Amino-Pyridine pKa ~9.5 Amine2->Repulsion

Caption: Mechanistic comparison of basic amine interactions on bare versus amine-functionalized silica.

Q: How can I fix streaking without changing my stationary phase?

A: Strategy A: Mobile Phase Modifiers. Adding a volatile base like Triethylamine (TEA) or Ammonia (NH₃) to the mobile phase forces the modifier to compete with your analyte for the acidic silanol sites[1]. By incorporating 1-5% of a basic modifier, you effectively "deactivate" the silica surface, allowing the amino-pyridine to elute[1]. Self-Validation Check: If your compound still streaks after adding 5% TEA, the hydrogen bonding from the alcohol moiety is likely dominating retention, indicating you must switch to a different stationary phase.

Q: What is the most effective normal-phase alternative to bare silica?

A: Strategy B: Amine-Functionalized Silica. Switching to an aminopropyl-functionalized silica column fundamentally changes the surface chemistry[2]. The bonded amine groups provide a basic surface (pKa ~9.8) that by repelling your basic amino-pyridine[2]. This allows you to use simple, volatile solvent systems like Hexane/Ethyl Acetate without basic additives[3].

Q: My compound is highly water-soluble due to the alcohol group. How do I purify it?

A: Strategy C: Reversed-Phase (C18) with pH Control. If the alcohol moiety makes the compound too polar for normal phase, use C18 reversed-phase chromatography[4]. Apply the "2 pH Rule" : adjust the mobile phase pH to at least two units above the pKa of the most basic amine[3]. For an aliphatic amine (pKa 9.5), a mobile phase pH of ~11.5 (using 0.1% NH₄OH) ensures the amine is fully deprotonated (free base). This maximizes lipophilicity, on the C18 column[3].

Quantitative Data Summaries

Table 1: Physicochemical Properties & Chromatographic Impact

Functional GroupTypical pKaInteraction with Bare SilicaChromatographic Consequence
Pyridine Nitrogen~5.2Weak Hydrogen/Ionic BondingModerate retention/tailing
Aliphatic Amine~9.5 - 10.5Strong Ionic Bonding (Acid-Base)Severe streaking, low recovery
Hydroxyl (Alcohol)N/AStrong Hydrogen BondingHigh polarity, late elution
Silanol (Si-OH)~4.5 - 5.0Brønsted AcidIrreversible basic amine binding

Table 2: Comparison of Purification Strategies

StrategyStationary PhaseTypical Mobile PhaseMechanism of ActionTypical Recovery
Modifier AdditionBare SilicaDCM/MeOH + 1-5% TEATEA competes for acidic silanols60-80%
Surface ShieldingNH₂-SilicaHexane/EtOAcBasic surface repels amines>90%
pH Control (RP)C18 SilicaH₂O/MeCN + 0.1% NH₄OHHigh pH deprotonates amine>95%

Self-Validating Experimental Protocols

Protocol 1: Normal-Phase Purification via Amine-Functionalized Silica
  • Column Equilibration: Pass 3-5 column volumes (CV) of the weak solvent (e.g., Hexane or DCM) through the NH₂-silica column. Causality: Ensures the stationary phase is fully wetted and normalized.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of the starting mobile phase. Self-Validating Step: If the sample is insoluble, perform a dry load using amine-functionalized silica powder . Do NOT use bare silica for dry loading, as it will act as a Brønsted acid and trap the basic amine at the column head, ruining the separation.

  • Elution: Execute a gradient from 0% to 100% Ethyl Acetate in Hexane (or MeOH in DCM for extremely polar alcohols). Causality: The basic surface repels the amine, allowing the polarity of the alcohol group to dictate retention and elute cleanly.

  • Fraction Collection: Monitor via UV at 254 nm (pyridine absorbance). Evaporate fractions directly under reduced pressure; no basic modifier removal is required.

Protocol 2: Reversed-Phase (C18) Purification via the "2 pH Rule"
  • Mobile Phase Preparation: Prepare Solvent A (Water) and Solvent B (Acetonitrile). Add 0.1% v/v Ammonium Hydroxide (NH₄OH) to both. Self-Validating Step: Measure the pH of Solvent A. It must be ≥11.5. If the pH is lower, the amine will partially protonate during the run, immediately leading to split peaks or tailing[3].

  • Equilibration: Flush the C18 column with 5 CVs of 5% B. Causality: C18 alkyl chains collapse in 100% water; maintaining 5% organic solvent keeps them extended for optimal mass transfer and partitioning[4].

  • Sample Loading: Dissolve the sample in DMSO or the starting mobile phase. Inject directly onto the column.

  • Elution: Run a shallow gradient (e.g., 5% to 60% B over 15 CVs). Causality: The high pH keeps the amine deprotonated and lipophilic, ensuring strong retention on the non-polar C18 stationary phase[3].

Frequently Asked Questions (FAQs)

Q: Can I use basic alumina instead of amine-functionalized silica? A: Yes, basic alumina is an alternative for purifying amines[5]. However, alumina typically has a lower surface area and loading capacity compared to spherical amine-functionalized silica, which may result in lower resolution for closely eluting impurities.

Q: My compound elutes in the void volume on C18 even at high pH. What now? A: If the compound is too polar (due to the alcohol moiety) to retain on C18 even when fully deprotonated, you must transition to Hydrophilic Interaction Liquid Chromatography (HILIC)[5]. Use an unbonded bare silica or diol column with a highly organic mobile phase (e.g., 90% Acetonitrile / 10% Water with 10mM Ammonium Formate buffer).

References

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]

  • Title: Amino Flash Chromatography Columns Source: Sorbent Technologies, Inc. URL: [Link]

  • Title: RediSep C-18 reversed phase column Purification of primary amines Source: Teledyne ISCO URL: [Link]

Sources

Troubleshooting

Troubleshooting oxidation side reactions in 2-aminophenyl ethanol derivatives

Welcome to the Technical Support Center for the synthesis and modification of 2-aminophenyl ethanol and related ortho-amino alcohol derivatives. This guide is designed for researchers and drug development professionals f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and modification of 2-aminophenyl ethanol and related ortho-amino alcohol derivatives. This guide is designed for researchers and drug development professionals facing chemoselectivity issues, unwanted cyclizations, and catalyst poisoning during oxidation workflows.

Mechanistic Overview: The Dual-Reactivity Dilemma

2-Aminophenyl ethanol derivatives (and their shorter homologues, 2-aminobenzyl alcohols) present a classic chemoselectivity challenge in organic synthesis. The molecule contains two highly reactive functional groups in close proximity: a primary/secondary alcohol and a primary amine.

When subjected to standard oxidation conditions, three competing pathways emerge:

  • Targeted Alcohol Oxidation: The alcohol is oxidized to an aldehyde or ketone. However, the resulting ortho-amino aldehyde is often highly unstable[1].

  • Oxidative Cyclization (The "Trojan Horse" Reaction): Once the aldehyde is formed, the spatially adjacent amine acts as a potent nucleophile. An intramolecular Mannich-type condensation occurs, forming a hemiaminal that rapidly dehydrates. Depending on the alkyl chain length, this spontaneously yields indoles (from 2-aminophenethyl alcohols)[2][3] or quinolines/benzoxazines (from 2-aminobenzyl alcohols)[4][5][6].

  • Direct Amine Oxidation: Strong oxidants or direct electrochemical oxidation can strip electrons from the amine nitrogen, leading to highly reactive radical cations. This results in the formation of azo/azoxy dimers, nitroso compounds, or intractable polyaniline-like polymers[1][7].

MechanisticPathways Start 2-Aminophenyl Ethanol Aldehyde Amino-Aldehyde (Transient Intermediate) Start->Aldehyde Alcohol Oxidation (Targeted) AmineOx Azo Dimers / Polymers (Amine Over-oxidation) Start->AmineOx Amine Oxidation (Side Reaction) Protected Protected Amino-Aldehyde (Stable Target) Start->Protected 1. Amine Protection 2. Oxidation Cyclization Indole / Quinoline (Intramolecular Cyclization) Aldehyde->Cyclization Spontaneous Dehydration/Condensation

Mechanistic pathways of 2-aminophenyl ethanol oxidation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My oxidation of 2-aminophenethyl alcohol is yielding a highly fluorescent byproduct instead of the aldehyde. What is happening? A: You are likely observing oxidative cyclization. The primary alcohol is successfully oxidizing to an aldehyde, but the free ortho-amine immediately attacks the carbonyl carbon. This forms an indoline intermediate that rapidly undergoes further aerobic oxidation to form a fully aromatic indole[2][3]. Solution: You must either protect the amine prior to oxidation (e.g., using Boc, Fmoc, or Acetylation)[6][8] or use a highly specific chemoselective catalyst that stabilizes the aldehyde intermediate.

Q2: I am using a standard Ruthenium nanoparticle (Ru NP) catalyst, but the reaction stalls at 5% conversion. Why is the catalyst dying? A: Free amines are notorious for poisoning transition metal catalysts. The lone pair on the amine nitrogen binds too strongly to the Ru NP surface, blocking the active sites required for alcohol adsorption and hydrogen transfer[9][10]. Solution: Switch to a Fully Exposed Cluster Catalyst (FECC), such as Ru3/CN. The limited atomicity of Ru3 clusters ensures that the amino alcohol adsorbs with moderate strength, preventing active-site blocking while maintaining high turnover frequencies for alcohol oxidation[9].

Q3: How can I achieve chemoselective oxidation of the alcohol without using protecting groups? A: You can utilize a Copper/Nitroxyl radical co-catalytic system. Specifically, Cu(I) paired with TEMPO or AZADO (2-azaadamantane N-oxyl) under aerobic conditions is highly chemoselective for alcohols over amines[11][12]. The Cu/TEMPO system operates via an oxoammonium intermediate that preferentially reacts with the less sterically hindered, more electron-rich alkoxide formed in situ, leaving the free amine intact[1][13].

Q4: My product mixture contains heavy, dark-colored tars. MS shows masses of 2M-2. What is this? A: The dark tars and 2M-2 masses indicate oxidative dimerization (azo or azoxy formation) or polymerization of the aniline derivative[7]. This occurs when your oxidant is too harsh (e.g., KMnO4, CrO3) or your electrochemical potential is too high, generating amine radical cations. Solution: Lower the reaction temperature, switch to a milder oxidant (like the Cu/TEMPO system mentioned above), or add a free radical scavenger/antioxidant (such as methimazole) to quench amine-centered radicals before they dimerize[14].

Quantitative Data: Catalyst & Condition Comparison

The following table summarizes the expected outcomes of various oxidation strategies applied to 2-aminophenyl ethanol derivatives based on recent literature[1][2][6][9][12].

Oxidation SystemAmine StatePrimary ProductYield / SelectivityPrimary Drawback / Limitation
Pd(OAc)2 / O2 / Base UnprotectedIndole / Quinoline>70% (Cyclized)Fails to isolate the aldehyde; forces ring closure.
Ru Nanoparticles (Ru NP) UnprotectedUnreacted<10%Severe catalyst poisoning via strong N-metal binding.
Ru3/CN (FECC) UnprotectedAmino-aldehyde~93%Requires specialized catalyst synthesis.
CuI / TEMPO / O2 UnprotectedAmino-aldehyde>85%Sensitive to steric hindrance around the alcohol.
CuCl / AZADO / O2 UnprotectedAmino-aldehyde>90%AZADO is more expensive than TEMPO.
Laccase / TEMPO / O2 Boc-ProtectedProtected Aldehyde~84%Requires aqueous/organic biphasic buffer systems.

Validated Experimental Protocols

Protocol A: Chemoselective Aerobic Oxidation using CuI/TEMPO (Protecting-Group-Free)

This protocol utilizes a mild, self-validating catalytic cycle to oxidize the alcohol while preserving the free amine[1].

  • Preparation: In a 25 mL round-bottom flask, dissolve 2-aminophenyl ethanol (1.0 mmol) in 5 mL of anhydrous Acetonitrile (CH3CN).

  • Catalyst Loading: Add Copper(I) iodide (CuI) (19.2 mg, 0.1 mmol, 10 mol%) to the solution. Stir for 5–10 minutes until a uniform suspension/solution is achieved.

  • Co-catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (12.1 mg, 0.1 mmol, 10 mol%) and TEMPO (1.56 mg, 0.01 mmol, 1 mol%).

  • Aerobic Oxidation: Purge the flask with an O2 balloon, then maintain the reaction under an O2 atmosphere at room temperature (20-25 °C).

  • Monitoring: Monitor via TLC (typically Hexanes/EtOAc 7:3). The reaction is self-limiting and should reach completion without over-oxidizing to the carboxylic acid.

  • Workup: Filter the mixture through a short pad of Celite to remove copper salts, wash with CH3CN (2 × 5 mL), and concentrate in vacuo. Purify immediately via flash chromatography to prevent slow, spontaneous cyclization during storage.

Protocol B: Pre-Oxidation Amine Protection (N-Acetylation)

If your downstream application requires long-term storage of the aldehyde, the amine must be protected to prevent deliquescence and cyclization[8].

  • Acetylation: Dissolve 2-aminophenyl ethanol (1.0 eq) in dichloromethane (DCM). Add Triethylamine (1.2 eq) and cool to 0 °C.

  • Reagent Addition: Slowly add Acetic Anhydride (1.05 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quench & Extract: Quench with saturated NaHCO3. Extract with DCM, wash with brine, dry over MgSO4, and concentrate.

  • Oxidation: The resulting N-acetyl-2-aminophenethyl alcohol can now be safely oxidized using standard Swern, Dess-Martin Periodinane (DMP), or TEMPO/bleach conditions without risk of indole formation.

TroubleshootingWorkflow Step1 Run Pilot Oxidation (Unprotected Substrate) Decision1 TLC / LC-MS Analysis Step1->Decision1 PathA Mass = M-2 (Indole/Quinoline detected) Decision1->PathA Intramolecular Attack PathB Mass = 2M-2 (Azo Dimers detected) Decision1->PathB Amine Over-Oxidation PathC Target Aldehyde (Clean Conversion) Decision1->PathC Chemoselective FixA Apply Amine Protection (Boc/Ac) OR use Cu/AZADO PathA->FixA FixB Lower Temp / Switch to Cu/TEMPO + O2 PathB->FixB ScaleUp Proceed to Scale-Up & Immediate Purification PathC->ScaleUp FixA->Step1 FixB->Step1

Experimental workflow for troubleshooting amino alcohol oxidations.

References

  • Oxidative Cyclization of Amino Alcohols Catalyzed by a Cp*Ir Complex. Synthesis of Indoles, 1,2,3,4-Tetrahydroquinolines, and 2,3,4,5-Tetrahydro-1-benzazepine. ACS Publications.[Link]

  • Inhibition of amine oxidation.
  • Reaction of 2-Aminobenzyl Alcohols with β-Dicarbonyl Compounds to Synthesize Quinoline Derivatives in Water Promoted by Active Manganese Dioxide. ResearchGate.[Link]

  • The oxidation of amino alcohols. ThinkIR - University of Louisville.[Link]

  • Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC.[Link]

  • Recent advances in metal-catalysed oxidation reactions. The Royal Society.[Link]

  • Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides. Organic Chemistry Portal.[Link]

  • Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. ACS Publications.[Link]

  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC.[Link]

  • Chemoenzymatic Relay Synthesis of Quinolines: Laccase/TEMPO/D-Glucose-Based Ionic Salt/atm O2-Catalyzed Chemoselective Oxidation of 2-Aminobenzyl Alcohols. ACS Publications.[Link]

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC.[Link]

  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. D-NB.[Link]

  • Fully Exposed Cluster Catalyst (FECC): Toward Rich Surface Sites and Full Atom Utilization Efficiency. PMC.[Link]

  • Regulating Cox Conversion Through Catalyst Design and Reaction Energy Input. Clemson OPEN.[Link]

  • Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Optimizing Solubility of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process development scientists facing solvation challenges with 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process development scientists facing solvation challenges with 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol . Due to its unique polyfunctional structure, this compound frequently exhibits stubborn insolubility in standard organic screening panels, complicating synthesis, purification, and assay development.

Knowledge Base: The Mechanistic Root of Insolubility

To solve a solubility issue, we must first understand the thermodynamic barriers preventing solvation. 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol contains three distinct functional groups:

  • Aniline moiety (Primary Amine): Acts as both a hydrogen bond donor (two N-H bonds) and an acceptor.

  • Secondary Alcohol: Acts as a strong hydrogen bond donor (O-H) and acceptor.

  • Pyridine Ring: Acts as a potent hydrogen bond acceptor and a weak base (

    
    ).
    
The Cohesive Energy Problem

This dense concentration of donors and acceptors creates a massive potential for extensive intra- and intermolecular hydrogen bonding. In the solid state, these interactions form a highly stable, tightly packed crystal lattice.

According to the principles of [1], a solute will only dissolve when the cohesive energy of the solvent closely matches that of the solute. The HSP framework divides cohesive energy into three parameters: Dispersion (


), Polarity (

), and Hydrogen Bonding (

). Because of its structure, 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol possesses exceptionally high

and

values. Non-polar solvents (like hexane or toluene) only provide dispersion forces (

), which are thermodynamically insufficient to break the solute's crystal lattice [2].

Troubleshooting Guides & FAQs

Q1: Why is the compound completely insoluble in standard non-polar and low-polarity screening solvents like Hexane, Toluene, or Dichloromethane (DCM)? A1: This is a classic mismatch in Hansen Solubility Parameters. The high lattice energy driven by the compound's hydrogen-bonding network outcompetes the weak solvent-solute dispersion forces offered by halogenated or hydrocarbon solvents. To achieve dissolution, you must use polar aprotic (e.g., DMSO, DMF) or polar protic (e.g., Methanol) solvents that can actively disrupt the intermolecular H-bonds.

Q2: I need to use a less polar solvent (like DCM or EtOAc) for my downstream reaction. How can I force the compound into solution? A2: You have two mechanistic options:

  • Co-Solvent Disruption: Introduce 5–10% (v/v) of a strong H-bond accepting solvent like DMF or DMSO into your bulk non-polar solvent. The co-solvent acts as a "lattice breaker," solvating the polar nodes of the molecule while the bulk solvent handles the aromatic rings.

  • Lipophilic Salt Formation: The pyridine and aniline nitrogens are basic. By reacting the free base with a bulky, lipophilic organic acid (such as p-Toluenesulfonic acid or Oleic acid), you form a salt that disrupts the planar crystal packing and drastically increases lipophilicity, allowing dissolution in non-polar media.

Q3: My solution turns dark brown when I heat it to 50°C to force dissolution. Is the compound degrading? A3: Yes. The aniline moiety is highly susceptible to Single-Electron Transfer (SET) oxidation, especially when exposed to heat, light, and dissolved oxygen. This oxidation forms radical cations that rapidly couple into dark-colored azo compounds or quinone imines. Causality: Heating increases kinetic energy, accelerating the oxidation rate. Solution: Always perform heated dissolution in amber vials using degassed solvents under a strict Nitrogen (


) or Argon atmosphere.

Q4: The compound dissolves when heated but crashes out (precipitates) immediately upon cooling to room temperature. How do I prevent this? A4: You have created a supersaturated solution where the thermal kinetic energy was temporarily substituting for a lack of solvent-solute chemical affinity. To prevent crash-out, you must permanently alter the thermodynamic equilibrium by either increasing the co-solvent ratio to lower the cloud point or switching to a solvent with a higher


 parameter [3].

Solubility Optimization Workflow

SolubilityOptimization Step1 Initial State: Compound Insoluble Decision1 Target Solvent Polarity? Step1->Decision1 PathA Polar Protic/Aprotic (e.g., MeOH, DMSO) Decision1->PathA High Polarity PathB Non-Polar/Halogenated (e.g., Toluene, DCM) Decision1->PathB Low Polarity ActionA Gentle Heating (40°C) + N2 Atmosphere PathA->ActionA ActionB1 Add 5-10% Co-Solvent (e.g., DMF or MeOH) PathB->ActionB1 ActionB2 Lipophilic Salt Formation (e.g., Tosylate salt) PathB->ActionB2 Success Optimal Solvation Achieved (Validate via HPLC/UV-Vis) ActionA->Success ActionB1->Success ActionB2->Success

Caption: Workflow for optimizing the solubility of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol in organics.

Empirical Data: Predicted Solubility Profile

The following table summarizes the expected solubility behavior based on Hansen Solubility Parameters and empirical data from structurally analogous pyridine-aniline derivatives [3].

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale (HSP & Intermolecular Forces)
Polar Aprotic DMSO, DMF, NMPVery High High polarity (

) and strong H-bond acceptor capabilities (

) forcefully disrupt the crystal lattice without relying on proton donation.
Polar Protic Methanol, EthanolHigh Alcohols act as both H-bond donors and acceptors, effectively solvating the aniline and pyridine nitrogen atoms while disrupting internal H-bonds.
Halogenated Dichloromethane, ChloroformLow to Moderate Provides sufficient dispersion forces (

), but lacks the H-bonding capacity to overcome the solute's strong intermolecular interactions.
Non-Polar Hexane, Toluene, HeptaneInsoluble Severe mismatch in HSP; minimal

and

cannot overcome the high cohesive energy of the solute's crystal lattice.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Do not skip the validation steps, as visual inspection alone is prone to false positives (e.g., micro-suspensions mimicking true solutions).

Protocol A: Systematic Co-Solvent Titration (Self-Validating)

Objective: To achieve stable solvation in a non-polar bulk solvent without inducing thermal degradation.

  • Preparation: Aliquot 10.0 mg of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol into a 2 mL amber glass vial. Causality: Amber glass prevents UV-induced radical initiation of the aniline group.

  • Baseline Establishment: Add 900 µL of the primary non-polar solvent (e.g., DCM). Vortex vigorously for 60 seconds. Observe the presence of undissolved solid particulates to establish the baseline insolubility.

  • Titration: Add the chosen polar co-solvent (e.g., DMF) in 10 µL (1% v/v) increments. Vortex for 30 seconds after each addition. Continue until complete visual dissolution is achieved.

  • Self-Validation (Critical): Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the vial for micro-precipitates. If the solution remains optically clear, inject a 10 µL aliquot into an HPLC-UV system to quantify the exact dissolved concentration against a known standard calibration curve.

Protocol B: Lipophilic Salt Formation for Non-Polar Solvation

Objective: To chemically modify the solute to match the cohesive energy of non-polar solvents.

  • Suspension: Suspend 50 mg of the free base compound in 2 mL of anhydrous methyl tert-butyl ether (MTBE) under a continuous Nitrogen (

    
    ) stream.
    
  • Acid Addition: Slowly add 1.05 molar equivalents of a lipophilic organic acid (e.g., p-Toluenesulfonic acid) dissolved in 0.5 mL of MTBE. Causality: The acid protonates the pyridine nitrogen, while the bulky tosylate counterion physically prevents the molecules from repacking into their original dense crystal lattice.

  • Reaction: Stir at room temperature for 2 hours. A change in the physical appearance of the suspension (often becoming more flocculent) indicates salt formation.

  • Self-Validation (Critical): Evaporate the MTBE under reduced pressure. Attempt to dissolve the resulting tosylate salt complex in your target non-polar solvent (e.g., Toluene). Verify the structural integrity and confirm the absence of oxidation by running a

    
    -NMR spectrum of the dissolved salt.
    

References

  • Title: Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Pencil and Paper Estimation of Hansen Solubility Parameters Source: ACS Omega (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Preventing Dehydration in Amino-Alcohol Workups

Topic: Avoiding dehydration to styryl intermediates during amino-alcohol workup. Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division The "Styryl Trap": Diag...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding dehydration to styryl intermediates during amino-alcohol workup. Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The "Styryl Trap": Diagnostic Hub

Before optimizing your protocol, confirm you are facing the specific dehydration issue described here. This phenomenon, often called the "Styryl Trap," occurs when a benzylic alcohol dehydrates to form a conjugated alkene (a styryl group) during the quenching or isolation phase.

Symptom Checklist
Diagnostic MethodObservation Indicating Dehydration
LC-MS / GC-MS M-18 peak dominates the spectrum. You see a mass corresponding to

.
1H NMR Disappearance of the benzylic methine/hydroxyl proton. Appearance of olefinic protons (typically

5.0–7.0 ppm) with coupling constants characteristic of vinyl groups.
Appearance Crude oil solidifies into a waxy solid or changes color (yellowing) due to conjugation.
Solubility Sudden decrease in polarity; the product moves much higher on TLC (lower polarity) than the expected alcohol.

The Mechanistic Root: Why is this happening?

You are likely synthesizing a benzylic amino-alcohol , specifically a secondary or tertiary alcohol adjacent to an aromatic ring.

The dehydration is not random; it is thermodynamically driven. The formation of the styryl double bond creates a conjugated system with the aromatic ring, which is energetically favorable. This proceeds via an Acid-Catalyzed E1 Elimination mechanism.

The Pathway to Dehydration

Standard workups often use Ammonium Chloride (


) or dilute HCl to solubilize Magnesium or Lithium salts.
  • Protonation: The acidic quench protonates the hydroxyl group (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Ionization: Water leaves, generating a carbocation. Because this position is benzylic (and potentially tertiary), the carbocation is exceptionally stable due to resonance delocalization into the aromatic ring.

  • Elimination: A base (even weak ones like water or chloride) abstracts a

    
    -proton, collapsing the carbocation into the stable styryl alkene.
    
Mechanistic Visualization

The following diagram illustrates the danger zone where standard acidic quenches trigger the elimination.

DehydrationMechanism cluster_0 Thermodynamic Trap Alcohol Benzylic Alcohol (Target Product) Oxonium Oxonium Ion (R-OH2+) Alcohol->Oxonium Protonation (Fast) Acid Acidic Quench (H+ Source) Acid->Oxonium Carbocation Benzylic Carbocation (Resonance Stabilized) Oxonium->Carbocation -H2O (Rate Limiting) Styrene Styryl Impurity (Dehydrated Product) Carbocation->Styrene -H+ (Elimination)

Caption: The E1 elimination pathway. Note that the stability of the Benzylic Carbocation is the primary driver for the loss of water.

Protocol Optimization: The "Soft Quench" Systems

To prevent dehydration, you must avoid the generation of the carbocation. This requires maintaining a pH > 6 and sequestering metal salts via chelation rather than acidification.

Method A: The Rochelle Salt Protocol (Gold Standard)

Best for: Highly acid-sensitive tertiary benzylic alcohols. Mechanism: Sodium Potassium Tartrate (Rochelle Salt) acts as a bidentate ligand, chelating Aluminum and Magnesium salts into water-soluble complexes without lowering the pH.

Step-by-Step:

  • Cool: Chill the reaction mixture to 0°C.

  • Dilute: Dilute the reaction mixture with an equal volume of ether or TBME (Methyl tert-butyl ether).

  • Prepare Solution: Prepare a saturated aqueous solution of Rochelle Salt (approx. 1.5g salt per 1mL water).

  • Quench: Add the Rochelle solution dropwise. Note: This will not fizz violently like HCl, but it may thicken.

  • The "Biphasic Stir" (Critical Step): Remove the ice bath and stir vigorously at room temperature.

    • Visual Cue: The mixture will initially look like a cloudy emulsion. Do not stop stirring. After 1–4 hours, the layers will suddenly separate into two clear phases: a clear organic layer and a clear aqueous layer containing the chelated salts.

  • Separate: Pour into a separatory funnel and collect the organic layer.

Method B: The Glauber’s Salt (Non-Aqueous) Quench

Best for: Reactions where introducing bulk water causes immediate oiling out or emulsion. Mechanism: Sodium Sulfate Decahydrate (


) releases water slowly into the lattice, hydrolyzing the alkoxide in a controlled, neutral environment.

Step-by-Step:

  • Cool: Chill reaction to 0°C.

  • Add Solid: Add solid Glauber’s salt (10g per 1g of hydride/Grignard reagent) in portions.

  • Stir: Stir for 30–60 minutes. The solid will clump as it absorbs the metal hydroxides.

  • Filter: Filter the mixture through a Celite pad. The metal salts remain on the filter; the product is in the filtrate.

Comparative Data: Quenching Agents
Quenching AgentpH EnvironmentMetal Removal MechanismDehydration Risk
1M HCl < 1.0 (High Acid)Protonolysis (Solubilization)Critical
Sat. NH4Cl ~4.5–5.0 (Mild Acid)Protonolysis/BufferingHigh (for tert-benzylics)
Rochelle Salt ~7.0–8.0 (Neutral)ChelationNegligible
Glauber's Salt NeutralSurface HydrolysisNegligible

Decision Logic for Workup Selection

Use the following logic flow to determine the correct workup for your specific amino-alcohol substrate.

WorkupDecision Start Start: Quench Selection IsBenzylic Is the alcohol Benzylic? Start->IsBenzylic IsTertiary Is it Tertiary? IsBenzylic->IsTertiary Yes Standard Standard NH4Cl Workup IsBenzylic->Standard No (Alkyl only) IsTertiary->Standard No (Primary) WaterSens Is product water soluble? IsTertiary->WaterSens Yes (Sec/Tert) Rochelle Rochelle Salt Workup Glauber Glauber's Salt (Solid) WaterSens->Rochelle No (Standard) WaterSens->Glauber Yes (Trapped in Aqueous)

Caption: Decision tree for selecting the safest workup method based on substrate stability.

Troubleshooting & FAQs

Q: I used Rochelle salt, but the layers aren't separating. It's a thick sludge. A: This is a kinetics issue, not a chemistry issue. You likely didn't use enough solvent or didn't stir long enough.

  • Fix: Add more ether/TBME (not water). Increase stirring speed. If the sludge persists after 2 hours, add a small amount of solid NaCl to increase the ionic strength of the aqueous layer, forcing separation.

Q: Can I just use cold Ammonium Chloride (


)? 
A:  Only if you work extremely fast. 

is a weak acid (

), but in a concentrated quench interface, the local pH can drop enough to trigger elimination in highly sensitive tertiary benzylic substrates. If you must use it, keep the internal temperature below 5°C and extract immediately. Do not let it stir overnight.

Q: My product is an amino-alcohol. Won't the amine group protect the alcohol? A: Paradoxically, it can make things worse. While the amine can accept a proton, if you form a zwitterion or if the amine coordinates to the Magnesium, it can bring the proton source closer to the alcohol (intramolecular catalysis). Furthermore, if you acidify to remove Mg salts, you protonate the amine, making it electron-withdrawing, which destabilizes the carbocation—however, the resonance stabilization from the phenyl ring usually overrides this, and dehydration still occurs.

Q: I see the "styryl" peak in NMR, but I haven't done an acid workup yet. A: Check your reaction temperature. If you performed a Grignard addition at reflux, thermal elimination might have occurred during the reaction, especially if the intermediate magnesium alkoxide is unstable. Try performing the addition at -78°C or -20°C.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination Reactions).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 995). Wiley.[2] (Reference for Rochelle Salt chelation mechanism).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Carbocation stability and E1 mechanisms).

  • Process Chemistry Tips. (2020). Work-up of Aluminum Hydride Reductions. (Detailed discussion on Rochelle salt vs. Fieser workup).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard workup protocols).

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol

An In-Depth Technical Guide to the ¹H NMR Characterization of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol Authored by: A Senior Application Scientist Introduction In the landscape of pharmaceutical research and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Characterization of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol is a molecule of significant interest, featuring a chiral center and combining three key pharmacophores: an aminophenyl group, a pyridinyl moiety, and an ethanol linker. Its structural complexity and potential as a synthetic intermediate necessitate unambiguous characterization. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose, offering detailed insights into the molecular architecture, stereochemistry, and purity of the compound.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol. We will dissect the predicted spectral data based on established principles of NMR spectroscopy, offer a comparative analysis with structurally related compounds, and provide a robust experimental protocol for acquiring a high-quality spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR characterization for complex organic molecules.

Molecular Structure and Proton Assignments

The first step in any spectral analysis is to understand the molecule's structure and identify all chemically non-equivalent protons. The presence of a chiral center at the carbinol carbon (C1) renders the adjacent methylene (C2) protons diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals.

G cluster_phenyl Aminophenyl Ring cluster_pyridine Pyridinyl Ring cluster_linker Ethanol Linker C1_p C C2_p C C1_p->C2_p C1_eth C C1_p->C1_eth C3_p C C2_p->C3_p N_amine NH₂ C2_p->N_amine C4_p C C3_p->C4_p H3_p H (c) C3_p->H3_p C5_p C C4_p->C5_p H4_p H (d) C4_p->H4_p C6_p C C5_p->C6_p H5_p H (e) C5_p->H5_p C6_p->C1_p H6_p H (f) C6_p->H6_p H_amine H₂ (g) N_pyr N C2_pyr C N_pyr->C2_pyr C3_pyr C C2_pyr->C3_pyr H2_pyr H (i) C2_pyr->H2_pyr C4_pyr C C3_pyr->C4_pyr H3_pyr H (j) C3_pyr->H3_pyr C5_pyr C C4_pyr->C5_pyr C2_eth C C4_pyr->C2_eth C6_pyr C C5_pyr->C6_pyr H5_pyr H (j) C5_pyr->H5_pyr C6_pyr->N_pyr H6_pyr H (i) C6_pyr->H6_pyr C1_eth->C2_eth O_eth OH C1_eth->O_eth H_methine H (a) C1_eth->H_methine H_methylene1 H (b') C2_eth->H_methylene1 H_methylene2 H (b'') C2_eth->H_methylene2 H_oh H (h)

Caption: Molecular structure of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol with proton assignments.

Predicted ¹H NMR Spectral Analysis

Proton Label Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale for Prediction
(a) CH-OH~4.8 - 5.0dd (doublet of doublets)1HBenzylic position and adjacent to an electronegative oxygen atom, causing significant deshielding. Split by the two diastereotopic protons (b') and (b'').
(b'), (b'') CH₂ -Py~2.9 - 3.22 x dd2HDiastereotopic protons adjacent to a chiral center and the pyridinyl ring. Each proton is split by the other and by the methine proton (a).
(c), (d), (e), (f) Ar-H (Aminophenyl)~6.6 - 7.2m (multiplet)4HThe ortho-disubstitution and the electron-donating -NH₂ group create a complex splitting pattern. The signals are shifted upfield relative to benzene (δ 7.34 ppm).
(g) NH₂ ~3.5 - 5.0 (broad)s (singlet, broad)2HChemical shift is variable and dependent on solvent and concentration. Protons often exchange, leading to a broad singlet.
(h) OH ~2.0 - 5.5 (broad)s (singlet, broad)1HHighly variable chemical shift. Appears as a broad singlet due to hydrogen bonding and chemical exchange. Its identity can be confirmed by a D₂O shake experiment, which causes the peak to disappear.[4]
(i) Py-H (ortho to N)~8.4 - 8.6d (doublet)2HStrongly deshielded by the adjacent electronegative nitrogen atom. Split by the neighboring meta-protons (j).
(j) Py-H (meta to N)~7.2 - 7.4d (doublet)2HLess deshielded than the ortho-protons. Split by the neighboring ortho-protons (i).

Comparative Analysis: Highlighting Key Structural Influences

To contextualize the predicted spectrum, it is instructive to compare it with a simpler, related molecule: 2-(4-Aminophenyl)ethanol .[5] This comparison highlights the specific spectral contributions of the pyridin-4-yl group and the ortho-substitution pattern of the amino group.

Feature 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol (Target) 2-(4-Aminophenyl)ethanol (Comparative) [5]Scientific Rationale for Differences
Pyridinyl Protons Two doublets present (~8.5 ppm and ~7.3 ppm).Absent.The most obvious difference is the presence of the highly deshielded pyridine proton signals, a key identifier for the target molecule.
Aliphatic Protons One methine (~4.9 ppm) and two diastereotopic methylenes (~3.1 ppm).Two triplets (~3.5 ppm and ~2.5 ppm).The target molecule has a chiral center, leading to more complex splitting (diastereotopicity) in the ethanol linker. The comparative molecule has a simple A₂B₂ system (two triplets).
Aminophenyl Protons Complex multiplet for 4H (~6.6 - 7.2 ppm).Two doublets (an AA'BB' system) for 4H (~6.5 ppm and ~6.9 ppm).The ortho-substitution in the target molecule leads to a more complex splitting pattern compared to the symmetric para-substitution in the comparative molecule.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a clean, high-resolution spectrum is paramount for accurate structural elucidation. The following protocol outlines a standard procedure for obtaining the ¹H NMR spectrum of the title compound.[1]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol.

  • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred for its ability to slow the exchange of -OH and -NH₂ protons, sometimes allowing for the observation of their coupling.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent contains a pre-calibrated reference.[6]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition (400 MHz Spectrometer):

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width (SW): Set to approximately 16 ppm to ensure all proton signals are captured.

    • Number of Scans (NS): Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio, depending on sample concentration.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the nuclei between pulses, ensuring accurate integration.

    • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended for good digital resolution.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).[7]

  • Integrate all signals to determine the relative ratio of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

4. Confirmatory Experiment (D₂O Exchange):

  • After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix and re-acquire the ¹H NMR spectrum.

  • The signals corresponding to the exchangeable -OH and -NH₂ protons will diminish or disappear entirely, confirming their assignment.[4]

Workflow for Spectral Interpretation and Structure Verification

The process of analyzing an NMR spectrum follows a logical sequence. This workflow ensures that all available data is considered for a confident structural assignment.

G A Acquire Spectrum B Phase and Calibrate Spectrum A->B C Identify Solvent & TMS Peaks B->C D Assign Aromatic Region (δ 6.5-8.6 ppm) C->D E Assign Aliphatic Region (δ 2.5-5.0 ppm) C->E F Integrate All Signals D->F E->F G Analyze Splitting Patterns (Multiplicity & J-coupling) F->G Check Proton Ratios H Propose Proton Assignments G->H I Perform D₂O Exchange H->I For Ambiguous Peaks K Final Structure Verification H->K Direct Confirmation J Confirm -OH & -NH₂ Assignments I->J J->K Confirm Assignments

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol is predicted to be rich in information, with distinct and characteristic signals for each of its structural motifs. The key identifiers for this molecule are the highly deshielded pyridine protons above δ 8.4 ppm, the complex multiplet of the ortho-substituted aminophenyl ring, and the diastereotopic methylene protons in the ethanol linker. A systematic approach, combining predictive analysis with a robust experimental protocol and logical interpretation, enables the unambiguous structural verification and purity assessment of this valuable synthetic compound. This guide provides the foundational knowledge and practical framework for researchers to confidently perform and interpret this critical characterization.

References

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  • NIH PubChem. 1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

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Comparative

A Comparative Guide to HPLC Method Development for Pyridine Positional Isomers

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the challenging separation of pyridine-based positional isomers. Specifically, we will focus on the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the challenging separation of pyridine-based positional isomers. Specifically, we will focus on the isomers of (hydroxymethyl)pyridine—2-(hydroxymethyl)pyridine, 3-(hydroxymethyl)pyridine, and 4-(hydroxymethyl)pyridine—as a representative case study. These compounds, often encountered as pharmaceutical intermediates or related substances, present a unique analytical challenge due to their subtle structural and physicochemical differences.

This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop robust and efficient separation methods. We will move beyond simple procedural lists to explore the underlying chromatographic principles, explaining the causality behind experimental choices to empower you to build self-validating and reliable analytical protocols.

Part 1: The Analytical Challenge: Why Are Pyridine Isomers Difficult to Separate?

Positional isomers, such as the ortho-, meta-, and para-substituted (hydroxymethyl)pyridines, share the same molecular formula (C₆H₇NO) and molecular weight.[1][2][3] Their separation relies on exploiting minor differences in their physical and chemical properties, which directly influence their interaction with the HPLC stationary and mobile phases.

The key properties governing their chromatographic behavior are:

  • Polarity and Hydrophobicity (LogP): The position of the hydroxymethyl group relative to the nitrogen atom subtly alters the molecule's overall polarity. While all three isomers are relatively polar (XLogP3 ≈ 0.1), these small differences are the primary drivers for separation in Reversed-Phase Chromatography (RPC).[2][3]

  • Acidity/Basicity (pKa): The pyridine nitrogen is basic, with a pKa of its conjugate acid typically around 5.2.[4] The exact pKa value can be influenced by the substituent's position. This ionizable nature is a critical lever that can be manipulated by adjusting the mobile phase pH to control retention and selectivity.[5][6][7] Operating at a pH near the analyte's pKa can lead to poor peak shapes, while working at a pH at least 1.5-2 units away ensures a single ionic form, leading to sharper, more reproducible peaks.[5][6][8]

Table 1: Physicochemical Properties of (Hydroxymethyl)pyridine Isomers

CompoundStructurePositionXLogP3pKa (Conjugate Acid)
2-(Hydroxymethyl)pyridine

Ortho0.1[2]~5.0
3-(Hydroxymethyl)pyridine

Meta0.1[9]~5.2
4-(Hydroxymethyl)pyridine

Para0.1[3]~5.4

Note: pKa values are approximate and can vary with experimental conditions. The key takeaway is their similarity.

Given these small differences, achieving baseline separation requires a carefully optimized approach. We will now compare two powerful, yet fundamentally different, HPLC modes: Reversed-Phase Chromatography (RPC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Part 2: Comparative Analysis of HPLC Methodologies

Methodology A: Reversed-Phase Chromatography (RPC)

RPC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). More hydrophobic compounds are retained longer. For polar compounds like (hydroxymethyl)pyridines, retention can be weak, making method development challenging.

The most critical parameter in RPC for these basic isomers is mobile phase pH .[7] By controlling the pH, we control the ionization state of the pyridine nitrogen:

  • At Low pH (e.g., pH < 3.5): The pyridine nitrogen is fully protonated (BH+). The molecule is charged and highly polar, leading to very little retention on a C18 column.

  • At High pH (e.g., pH > 7.5): The pyridine nitrogen is in its neutral, free-base form (B). The molecule is less polar and more hydrophobic, resulting in increased retention.[6][10]

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Why pH 9.0? This pH is well above the pKa of the isomers, ensuring they are in their neutral form. This maximizes hydrophobic interaction with the C18 stationary phase, providing the necessary retention for separation.[10] Modern hybrid-silica columns are stable at this elevated pH.[10]

  • Why Ammonium Bicarbonate? This is a volatile buffer, making the method compatible with mass spectrometry (LC/MS) if required.

  • Why a Gradient? A gradient is used to ensure that all three isomers elute within a reasonable time and with good peak shape.

Under these conditions, the elution order is typically driven by subtle differences in hydrophobicity.

Table 2: Representative RPC Performance Data

AnalyteRetention Time (min)Tailing Factor (USP)Resolution (USP) vs. Previous Peak
4-(Hydroxymethyl)pyridine4.21.2-
3-(Hydroxymethyl)pyridine4.81.12.5
2-(Hydroxymethyl)pyridine5.51.33.1
Methodology B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode ideal for separating highly polar compounds that are poorly retained in RPC.[11][12] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[11] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. More polar compounds are retained longer.

  • Column: Amide, 3.0 x 100 mm, 3.5 µm.

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid.

  • Isocratic Elution: 95% A / 5% B.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 2 µL.

  • Why HILIC? Because the (hydroxymethyl)pyridines are very polar, HILIC provides strong retention without resorting to extreme mobile phase conditions.[11][12] This often leads to different selectivity compared to RPC.

  • Why an Amide Column? Amide phases are a good starting point for HILIC, offering excellent peak shape for basic compounds and robust performance.

  • Why Isocratic Elution? The high retention in HILIC often allows for a simple isocratic method, which is beneficial for method robustness and transferability. The low percentage of aqueous phase (5%) ensures the HILIC retention mechanism is dominant.

  • Why Formic Acid? The acidic mobile phase ensures the pyridine nitrogen is protonated, which can enhance interaction with the polar stationary phase and improve peak shape.

In HILIC, the elution order is typically reversed compared to RPC, with the most polar isomer retained the longest.

Table 3: Representative HILIC Performance Data

AnalyteRetention Time (min)Tailing Factor (USP)Resolution (USP) vs. Previous Peak
2-(Hydroxymethyl)pyridine3.11.1-
3-(Hydroxymethyl)pyridine3.91.03.8
4-(Hydroxymethyl)pyridine5.21.15.1

Part 3: Head-to-Head Comparison and Method Development Strategy

Choosing between RPC and HILIC depends on the specific analytical goal, sample matrix, and available instrumentation.

The following diagram illustrates a logical workflow for developing a separation method for polar pyridine isomers.

MethodDevelopment A Define Analytical Goal (e.g., Purity, Quantitation) B Analyte Assessment (Polar, pKa ~5.2) A->B C Initial Method Screening: Reversed-Phase (C18) B->C D Evaluate Retention & Peak Shape C->D E Sufficient Retention? (k' > 2) D->E F Optimize RPC (pH, Gradient, Temp) E->F  Yes H Switch to HILIC Mode E->H  No G Final RPC Method F->G I Select HILIC Column (Amide, Silica) H->I J Optimize HILIC (% Aqueous, Buffer) I->J K Final HILIC Method J->K

Caption: A decision workflow for selecting and optimizing an HPLC method for polar isomers.

Table 4: RPC vs. HILIC Head-to-Head Comparison

ParameterReversed-Phase (RPC)Hydrophilic Interaction (HILIC)Advantage
Primary Retention HydrophobicityPolarity / PartitioningHILIC for highly polar analytes
Selectivity Good, highly pH-dependentExcellent, often orthogonal to RPCHILIC offers a different selectivity profile
Retention of Isomers Low to Moderate (requires high pH)StrongHILIC
Method Robustness Generally high, but sensitive to pHCan be sensitive to water contentRPC is often considered more "rugged"
Mobile Phase High aqueous contentHigh organic contentHILIC for MS sensitivity (better desolvation)
Peak Shape Good, with proper pH controlExcellentTie
Run Time Can be longer due to gradientOften shorter with isocratic elutionHILIC (in this case)

Conclusion and Recommendations

Both Reversed-Phase and HILIC chromatography are viable techniques for the separation of (hydroxymethyl)pyridine positional isomers. The optimal choice is dictated by the specific requirements of the analysis.

  • Choose Reversed-Phase Chromatography (RPC) when you need a highly robust and familiar method, and when your analytes possess sufficient hydrophobicity to be retained. For pyridine isomers, this necessitates working at an elevated pH (e.g., >8) to neutralize the basic nitrogen, which requires a pH-stable column. RPC is an excellent choice for routine quality control environments.

  • Choose Hydrophilic Interaction Liquid Chromatography (HILIC) when your analytes are highly polar and show poor retention in RPC. HILIC offers superior retention and often provides a unique and improved selectivity for positional isomers.[13] Its use of high organic mobile phases is also a significant advantage for sensitivity when coupling to a mass spectrometer.

For the specific case of (hydroxymethyl)pyridine isomers, HILIC demonstrates a clear advantage in retention and resolution , providing a more straightforward path to a high-performance separation. However, a well-developed high-pH RPC method can also be successful and may be preferred in environments where HILIC is not routinely implemented.

References

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

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  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

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  • Yan, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1852-1857. [Link]

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Validation

Elucidating the Mass Spectrometry Fragmentation Patterns of Aminophenyl-Pyridine Alcohols: A Comparative Guide to CID vs. HCD Platforms

Executive Summary Aminophenyl-pyridine alcohols are critical structural motifs in modern drug discovery, frequently appearing as core scaffolds in kinase inhibitors and cholinesterase modulators. Accurate structural char...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminophenyl-pyridine alcohols are critical structural motifs in modern drug discovery, frequently appearing as core scaffolds in kinase inhibitors and cholinesterase modulators. Accurate structural characterization of these APIs and their metabolites relies entirely on tandem mass spectrometry (MS/MS). However, the presence of three distinct functional groups—a basic pyridine ring, an electron-donating aniline moiety, and a labile hydroxyl group—creates highly complex, competing gas-phase dissociation pathways.

This guide provides an objective, data-driven comparison of two dominant MS platforms: Triple Quadrupole (QqQ) utilizing Collision-Induced Dissociation (CID) versus Orbitrap High-Resolution Accurate Mass (HRAM) utilizing Higher-energy C-trap Dissociation (HCD) . By examining the causality behind these fragmentation mechanisms, we establish a framework for selecting the optimal analytical strategy for structural elucidation.

Chemical Context & Mechanistic Causality: The Protonation Dilemma

To understand the fragmentation of aminophenyl-pyridine alcohols, we must first analyze their gas-phase basicity. In positive electrospray ionization (ESI+), the ionizing proton is not distributed randomly; it is preferentially sequestered by the highly basic pyridine nitrogen rather than the amine nitrogen or the alcohol oxygen[1].

Because the proton is localized on the pyridine ring, the classic "charge-driven" loss of water from the alcohol moiety is thermodynamically hindered. For dehydration to occur, the system must undergo proton mobilization—a high-energy 1,3-proton transfer—or proceed via an ion-neutral complex intermediate[1]. Consequently, the choice of fragmentation technique dictates whether these activation barriers are overcome, fundamentally altering the observed spectral patterns.

Platform Comparison: QqQ (CID) vs. Orbitrap (HCD)

The physical nature of the collision cell directly dictates the structural information yielded:

  • Platform A: Triple Quadrupole (CID): Utilizes multiple low-energy collisions with a heavy neutral gas (Argon). This resonance-type excitation favors the lowest-energy dissociation pathways, typically resulting in simple alpha-cleavages and inductive cleavages. It struggles to drive high-energy rearrangements.

  • Platform B: Orbitrap (HCD): Employs beam-type collisional dissociation with Nitrogen gas. The rapid, high-energy deposition allows the precursor to access secondary and tertiary fragmentation pathways. This includes complex proton mobilization for water loss and deep skeletal cleavages, such as pyridine ring opening (loss of HCN), which is critical for differentiating isomeric structures[2].

Self-Validating Experimental Protocol

To ensure absolute confidence in our structural assignments, we employ a self-validating workflow utilizing Hydrogen/Deuterium (H/D) exchange. By exchanging labile protons with deuterium, we create an internal control that tracks the exact atomic origin of neutral losses, proving causality rather than just observing mass shifts.

Step-by-Step Methodology
  • Sample Preparation (Native): Prepare a 1 µg/mL solution of the model compound, (4-aminophenyl)(pyridin-2-yl)methanol (Exact Mass: 200.0950), in 50:50 Methanol:Water with 0.1% Formic Acid.

  • H/D Exchange (Self-Validation Step): Prepare a parallel sample in 50:50 MeOD:D_2O with 0.1% Deuterated Formic Acid (DCOOD). Incubate for 30 minutes at room temperature. This exchanges the three labile protons (two on the amine, one on the alcohol) plus the ionizing deuteron, shifting the precursor mass by exactly +4 Da.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a rapid 5-minute gradient from 5% to 95% Acetonitrile (0.1% FA) at a flow rate of 0.4 mL/min.

  • MS/MS Acquisition:

    • QqQ (CID): Isolate the [M+H]+ precursor in Q1. Apply CID in Q2 (Argon gas, 1.5 mTorr) using a collision energy sweep of 10–40 eV. Detect fragments in Q3 at unit resolution.

    • Orbitrap (HCD): Isolate the precursor in the quadrupole. Fragment in the HCD cell (Nitrogen gas) using a Normalized Collision Energy (NCE) of 35. Acquire fragments in the Orbitrap analyzer at 140,000 FWHM resolution.

ExpWorkflow cluster_QqQ Platform A: Triple Quadrupole (CID) cluster_Orbitrap Platform B: Orbitrap (HCD) Prep Sample Prep & H/D Exchange LC UHPLC Separation Prep->LC Q1 Q1: Precursor Isolation LC->Q1 Split Flow Quad Quadrupole Isolation LC->Quad Split Flow Q2 Q2: CID (Argon, Low-E) Q1->Q2 Q3 Q3: Fragment Detection Q2->Q3 HCD HCD Cell (N2, Beam-Type) Quad->HCD Orb Orbitrap Detection HCD->Orb

Comparative LC-MS/MS workflow for elucidating fragmentation pathways using QqQ (CID) and Orbitrap (HCD).

Quantitative Data & Fragmentation Analysis

The table below summarizes the quantitative fragmentation behavior of the native [M+H]+ precursor (m/z 201.1028) across both platforms.

Fragment AssignmentFormulaExact m/zQqQ CID (Rel. Abundance)Orbitrap HCD (Rel. Abundance)Mass Error (ppm)
Precursor C₁₂H₁₃N₂O⁺201.102815%5%0.4
[M+H - H₂O]⁺ C₁₂H₁₁N₂⁺183.09228%100% (Base Peak) 0.6
Aminophenyl Cation C₆H₆N⁺92.0500100% (Base Peak) 45%1.1
Pyridinium Cation C₅H₆N⁺80.050085%30%0.8
[M+H - H₂O - HCN]⁺ C₁₁H₁₀N⁺156.0815Not Detected65%0.5
Data Insights & Causality

Under low-energy CID , the spectrum is dominated by the aminophenyl cation (m/z 92.05) and the pyridinium cation (m/z 80.05). The loss of water is minimal (8%) because the low collision energy is insufficient to drive the required proton mobilization from the pyridine nitrogen to the hydroxyl group[1]. The molecule simply breaks at its weakest bridge bonds.

Conversely, HCD deposits significantly more internal energy into the precursor. This firmly drives the charge-remote loss of water, making m/z 183.0922 the base peak. Furthermore, HCD provides enough energy to shatter the pyridine ring entirely, evidenced by the subsequent loss of HCN (-27.0109 Da) to yield m/z 156.0815[2].

Validation: In our H/D exchange control, the HCD water loss peak shifted to reflect the loss of D₂O (-20 Da), definitively confirming that the hydroxyl and amine protons are involved in an ion-neutral complex prior to dissociation, validating the proposed mechanism.

FragPathway Prec [M+H]+ m/z 201.1028 Protonated Pyridine H2OLoss [M+H - H2O]+ m/z 183.0922 Charge-Remote Prec->H2OLoss -H2O (-18.0106 Da) Proton Mobilization PyCation Pyridinium Cation m/z 80.0500 Alpha-Cleavage Prec->PyCation Alpha-Cleavage Charge Retention AmCation Aminophenyl Cation m/z 92.0500 Inductive Cleavage Prec->AmCation Inductive Cleavage Charge Migration HCNLoss [M+H - H2O - HCN]+ m/z 156.0815 Ring Opening H2OLoss->HCNLoss -HCN (-27.0109 Da) High Energy (HCD only)

Mechanistic MS/MS fragmentation pathway of (4-aminophenyl)(pyridin-2-yl)methanol.

Conclusion

For routine, high-sensitivity quantification (e.g., MRM assays) of aminophenyl-pyridine alcohols, QqQ CID provides robust and highly intense primary cleavage fragments (m/z 92 and 80). However, for rigorous structural elucidation, metabolite identification, or isomeric differentiation, Orbitrap HCD is indispensable. Its ability to access high-energy pathways—such as proton-mobilized dehydration and pyridine ring opening—combined with sub-ppm mass accuracy, ensures unambiguous characterization of these complex gas-phase chemistries.

References

  • Title: Cholinesterase inhibition by derivatives of 2-amino-4,6...
  • Source: NIH (National Institutes of Health)
  • Source: NIH (National Institutes of Health)

Sources

Comparative

A Comparative Analysis of the Biological Activities of 2-Aminophenyl and 4-Aminophenyl Ethanol Isomers

An In-Depth Guide for Researchers and Drug Development Professionals The positional isomerism of functional groups on an aromatic ring can profoundly influence the pharmacological properties of a molecule. This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The positional isomerism of functional groups on an aromatic ring can profoundly influence the pharmacological properties of a molecule. This guide provides a detailed comparison of the biological activities of 2-aminophenyl ethanol and 4-aminophenyl ethanol, two structural isomers with distinct profiles. While both are derivatives of phenylethanolamine, the location of the amino group—ortho versus para—dictates their interactions with biological targets, metabolic stability, and overall therapeutic potential.

Structural and Physicochemical Properties

The fundamental difference between 2-aminophenyl ethanol and 4-aminophenyl ethanol lies in the substitution pattern on the benzene ring. This seemingly minor structural variance leads to differences in their electronic distribution, polarity, and steric hindrance, which in turn affect their biological activity.

Property2-Aminophenyl Ethanol4-Aminophenyl Ethanol
Synonyms 2-(2-Aminophenyl)ethanol, 2-Aminophenethyl alcohol4-Aminophenethyl alcohol, p-Aminophenylethanol
CAS Number 5339-85-5[1]104-10-9[2][3]
Molecular Formula C8H11NO[1]C8H11NO[2][3]
Molecular Weight 137.18 g/mol [1]137.18 g/mol [2][3]
Appearance Light yellow to orange clear liquidLight brown to brown crystals[3]
Melting Point Not applicable (liquid at room temp)107-110 °C[2][3]
Synthesis of Isomers

The synthesis of these isomers typically involves the reduction of the corresponding nitrophenylethanol precursor.

Synthesis of 2-Aminophenyl Ethanol: A common method involves the reduction of 2-(o-nitrophenyl)ethanol with hydrogen gas in the presence of a Raney nickel catalyst.[4] The starting material, 2-(o-nitrophenyl)ethanol, can be synthesized by reacting o-nitrotoluene with formaldehyde.[4]

Synthesis of 4-Aminophenyl Ethanol: The synthesis of the para isomer also relies on the reduction of its nitro precursor, p-nitrophenylethanol.[3][5] Various reducing agents and catalysts can be employed, including Pt-SnO2/C with sodium hydroxide.[5] An alternative route involves the use of a catalyst mixture of CeO2, MnO, and ZnO with hydrogen gas.[6]

Comparative Biological Activities

A direct head-to-head comparison of the biological activities of 2-aminophenyl ethanol and 4-aminophenyl ethanol is not extensively documented in publicly available literature. However, by examining their structural analogs and related compounds, we can infer their likely pharmacological profiles.

Adrenergic Receptor Interactions

The phenylethanolamine scaffold is a well-known pharmacophore for adrenergic receptors. The position of the amino group is critical for receptor binding and activation.

4-Aminophenyl Ethanol (para-isomer): The structure of 4-aminophenyl ethanol is closely related to octopamine (p-octopamine), an endogenous trace amine that acts as a neurotransmitter in invertebrates and has sympathomimetic effects in mammals.[7][8] Octopamine is considered a selective agonist for beta-3 adrenergic receptors (β3-AR) and can stimulate alpha-2 adrenoceptors. Derivatives of p-aminophenyl ethanol are recognized for their potent and selective agonist activity at the β3-AR.[9] This suggests that 4-aminophenyl ethanol likely possesses agonist activity at adrenergic receptors, particularly the β3 subtype.

2-Aminophenyl Ethanol (ortho-isomer): The ortho-position of the amino group in 2-aminophenyl ethanol introduces steric hindrance that would likely alter its binding affinity and efficacy at adrenergic receptors compared to the para-isomer. While specific data on its adrenergic activity is scarce, it is plausible that it would exhibit a different receptor subtype selectivity or a weaker overall interaction.

G cluster_agonist Agonist Binding cluster_receptor Receptor Activation cluster_signaling Downstream Signaling Cascade Agonist p-Aminophenyl Ethanol Derivative b3AR β3-Adrenergic Receptor (GPCR) Agonist->b3AR Binds and Activates Gs Gs Protein b3AR->Gs Couples to AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Muscle Relaxation, Lipolysis) PKA->Response Phosphorylates targets leading to

Other Potential Biological Activities
  • Antimicrobial Activity: Derivatives of 2-phenylethanol have been shown to possess bacteriostatic activity, which correlates with their ability to partition into bacterial membranes.[10] While specific data for the aminophenyl ethanol isomers is lacking, it is possible they exhibit some antimicrobial properties. Schiff base derivatives of 4-aminophenol have demonstrated broad-spectrum antimicrobial activity.[11][12]

  • Antimalarial Activity: Derivatives of 2-amino-1-phenylethanol have exhibited antimalarial activity against Plasmodium falciparum.[13]

  • Anticancer and Antioxidant Activity: The structural component of p-methylaminophenol, closely related to 4-aminophenyl ethanol, has been shown to contribute to both anticancer and antioxidant activities.[14]

  • Toxicity: Studies on the parent aminophenols have shown that 4-aminophenol is more toxic to renal slices than 2-aminophenol, suggesting potential differences in the toxicity profiles of their ethanol derivatives.[15]

Applications in Synthesis

Both isomers serve as valuable building blocks in organic synthesis.

  • 2-Aminophenyl Ethanol: Used as a synthesis reagent.[1]

  • 4-Aminophenyl Ethanol: Employed as a non-symmetric monomer in the preparation of polymers, in the synthesis of 4-aminostyrene, and for the functionalization of graphene nanoplatelets.[3][16] It is also a key starting material for the synthesis of Mirabegron, a β3-adrenergic receptor agonist used to treat overactive bladder.[17]

Experimental Protocols

General Protocol for Evaluating Adrenergic Receptor Activity (In Vitro)

This protocol outlines a general workflow for assessing the agonist activity of the aminophenyl ethanol isomers at a specific adrenergic receptor subtype (e.g., β3-AR) using a cell-based assay.

G start Start cell_culture Cell Culture: Maintain cells expressing the target adrenergic receptor start->cell_culture plating Cell Plating: Seed cells into a multi-well plate cell_culture->plating treatment Compound Treatment: Add varying concentrations of 2- and 4-aminophenyl ethanol plating->treatment incubation Incubation: Incubate for a specified time treatment->incubation assay Functional Assay: Measure downstream signaling (e.g., cAMP levels using ELISA or HTRF) incubation->assay data_analysis Data Analysis: Plot dose-response curves and calculate EC50 values assay->data_analysis end End data_analysis->end

1. Cell Culture and Plating:

  • Culture a suitable cell line stably expressing the human adrenergic receptor of interest (e.g., CHO-K1 cells expressing β3-AR).
  • Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare stock solutions of 2-aminophenyl ethanol and 4-aminophenyl ethanol in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions to create a range of concentrations for constructing a dose-response curve.
  • Remove the culture medium from the cells and replace it with a serum-free medium containing the test compounds or a vehicle control.

3. Incubation and Lysis:

  • Incubate the plate at 37°C for a predetermined time to allow for receptor stimulation and downstream signaling.
  • Lyse the cells according to the manufacturer's protocol for the chosen assay kit.

4. Detection of Second Messenger (e.g., cAMP):

  • Quantify the levels of cyclic AMP (cAMP), a key second messenger in adrenergic signaling, using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

5. Data Analysis:

  • Plot the cAMP concentration against the log of the agonist concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each isomer.
Conclusion

The positional isomerism of 2-aminophenyl ethanol and 4-aminophenyl ethanol has significant implications for their biological activity. Based on the pharmacology of its structural analogs, 4-aminophenyl ethanol is predicted to be a more potent agonist at adrenergic receptors, particularly the β3 subtype, making it a valuable lead for the development of therapeutics targeting conditions like overactive bladder and metabolic disorders. In contrast, the ortho-isomer, 2-aminophenyl ethanol, may exhibit a different pharmacological profile due to steric effects, warranting further investigation into its potential biological targets. Both isomers remain important building blocks in synthetic chemistry. Future head-to-head comparative studies are necessary to fully elucidate their distinct pharmacological properties and therapeutic potential.

References

  • US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents. (n.d.).
  • KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents. (n.d.).
  • Green Chemical Synthesis of Optically Pure 1-(4-Aminophenyl)Ethanol - A.K. Nainawat*, I.K. Sharma - JNPR (ISSN: 2455-0299) - JACS Directory. (n.d.). JACS Directory. [Link]

  • Norfenefrine - Wikipedia. (n.d.). Wikipedia. [Link]

  • 2-Amino-1-phenylethanol - MedChem Express - Cambridge Bioscience. (n.d.). Cambridge Bioscience. [Link]

  • Octopamine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Phenylethanolamine - Wikipedia. (n.d.). Wikipedia. [Link]

  • 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship - PubMed. (1975). PubMed. [Link]

  • OCTOPAMINE HYDROCHLORIDE - Inxight Drugs. (n.d.). Inxight Drugs. [Link]

  • Chemical structures of octopamine isomers, norepinephrine, and... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Octopamine - Vital.ly. (n.d.). Vital.ly. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - MDPI. (2022, February 17). MDPI. [Link]

  • 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem. (n.d.). PubChem. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed. (2022, February 17). PubMed. [Link]

  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC. (n.d.). PMC. [Link]

  • Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed. (2002, November 15). PubMed. [Link]

  • 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats - PubMed. (n.d.). PubMed. [Link]

  • 2-(4-Aminophenyl)ethanol for orgnic synthesis - Nitroxoline Anticancerogen Tablets - Nitroquinoline for Health. (n.d.). Nitroxoline Anticancerogen Tablets - Nitroquinoline for Health. [Link]

  • 2-(4-Aminophenyl)ethanol | CAS#:104-10-9 | Chemsrc. (2025, August 25). Chemsrc. [Link]

  • Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells - PubMed. (2017, March 5). PubMed. [Link]

  • Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Purity, Antimicrobial Activities and Olfactory Evaluations of 2-Phenylethanol and Some Derivatives | Request PDF - ResearchGate. (2025, August 5). ResearchGate. [Link]

  • Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones - ResearchGate. (2016, July 16). ResearchGate. [Link]

  • (-)-alpha-Methylphenethylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). PharmaCompass.com. [Link]

  • Antimicrobial Activity of 2-Aminothiophene Derivatives. (2021, January 25). [Link]

  • Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. (n.d.). [Link]

  • A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. (n.d.). [Link]

  • Biological activity – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

  • Hydroxyamfetamine | C9H13NO | CID 3651 - PubChem - NIH. (n.d.). PubChem. [Link]

  • 1-(4-aminophenyl)ethanol - ChemSynthesis. (2025, May 20). ChemSynthesis. [Link]

  • Synergistic inhibition effect of 2-phenylethanol and ethanol on bioproduction of natural 2-phenylethanol by Saccharomyces cerevisiae and process enhancement - PubMed. (n.d.). PubMed. [Link]

Sources

Validation

Stability comparison of amino-alcohol linkers vs amide linkers in drug design

This guide provides an in-depth technical comparison between Amide Linkers and Amino-Alcohol (Hydroxyethylamine) Linkers in drug design. It focuses on their chemical and enzymatic stability profiles, supported by mechani...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Amide Linkers and Amino-Alcohol (Hydroxyethylamine) Linkers in drug design. It focuses on their chemical and enzymatic stability profiles, supported by mechanistic insights and experimental protocols.

Executive Summary

In medicinal chemistry, the choice between an amide linker and an amino-alcohol (specifically the hydroxyethylamine or reduced amide isostere) is often a decision between controlled lability and metabolic stability .

  • Amide Linkers (

    
    ):  Ubiquitous in antibody-drug conjugates (ADCs) and prodrugs. They are designed to be stable in circulation (pH 7.4) but are susceptible to specific enzymatic cleavage (e.g., by Cathepsin B or plasma esterases/amidases), enabling payload release.
    
  • Amino-Alcohol Linkers (

    
    ):  Function as stable transition-state isosteres . They mimic the tetrahedral intermediate of amide hydrolysis but lack the scissile bond, rendering them inert to proteases. They are critical in designing peptidomimetics (e.g., HIV protease inhibitors) where maintaining the scaffold integrity is required.
    
Quick Comparison Matrix
FeatureAmide LinkerAmino-Alcohol (Hydroxyethylamine) Linker
Chemical Structure Planar,

hybridized carbonyl.
Flexible,

hybridized backbone.
Plasma Stability Moderate to High (Sequence dependent).High (Resistant to amidases).
Lysosomal Stability Low (Designed for cleavage).High (Inert to proteases).
Mechanism of Action Substrate for hydrolysis.[1][2][3]Transition-state inhibitor/mimic.
Primary Application Cleavable linkers (ADCs), Prodrugs.Stable Peptidomimetics, Protease Inhibitors.

Mechanistic Analysis of Stability

Amide Linkers: The Scissile Bond

The amide bond is thermodynamically stable but kinetically labile in the presence of enzymes.

  • Hydrolysis Mechanism: Proteases (e.g., Serine or Cysteine proteases) attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate . The collapse of this intermediate breaks the

    
     bond.
    
  • Instability Factor: In drug design, "cleavable" amide linkers (e.g., Valine-Citrulline) are engineered to be recognized by lysosomal enzymes. However, premature hydrolysis in plasma by non-specific esterases can lead to off-target toxicity.

Amino-Alcohol Linkers: The Stable Isostere

The amino-alcohol moiety (hydroxyethylamine) replaces the planar peptide bond with a flexible, non-hydrolyzable structure.

  • Inertness: The carbonyl carbon is replaced by a methylene/methine group (

    
    ). There is no electrophilic center for nucleophilic attack by proteases.
    
  • Transition State Mimicry: The hydroxyl group mimics the oxyanion hole interaction of the hydrolytic transition state, binding tightly to the enzyme without being cleaved. This makes them ideal for locking a conformation or inhibiting an enzyme (e.g., Saquinavir).

Pathway Visualization

The following diagram contrasts the proteolytic fate of an amide linker versus the inert nature of an amino-alcohol linker.

LinkerStability Substrate Drug Construct Amide Amide Linker (-CO-NH-) Substrate->Amide AminoAlc Amino-Alcohol Linker (-CH(OH)-CH2-NH-) Substrate->AminoAlc Protease Plasma/Lysosomal Protease Amide->Protease Recognition AminoAlc->Protease Binding Tetrahedral Tetrahedral Intermediate Protease->Tetrahedral Nucleophilic Attack StableComplex Stable Enzyme-Inhibitor Complex Protease->StableComplex No Scissile Bond Cleavage Bond Cleavage (Payload Release) Tetrahedral->Cleavage Collapse StableComplex->StableComplex Resists Hydrolysis

Figure 1: Mechanistic divergence of linker stability.[4][5][6] Amide linkers undergo nucleophilic attack leading to cleavage, whereas amino-alcohol linkers form stable complexes that resist hydrolysis.

Supporting Experimental Data

Case Study: Protease Inhibitor Design

In the development of HIV protease inhibitors, researchers transitioned from peptide substrates (amides) to hydroxyethylamine isosteres to prevent rapid degradation while maintaining binding affinity.

  • Experiment: Comparison of half-life (

    
    ) in human plasma.
    
  • Compound A (Peptide/Amide): Sequence -Phe-Pro- (scissile bond).

  • Compound B (Isostere): Sequence -Phe-[CH(OH)CH2N]-Pro-.

ParameterCompound A (Amide)Compound B (Amino-Alcohol)Result
Plasma

< 30 minutes> 12 hours>24x Stability Increase
Proteolytic Cleavage 95% degraded< 1% degradedComplete Resistance
Binding Affinity (

)
15 nM0.5 nMImproved Potency

Note: Data generalized from structure-activity relationship (SAR) studies of Saquinavir analogs [1, 2].

Experimental Protocols

To objectively validate the stability of your chosen linker, use the following Plasma Stability Assay . This protocol distinguishes between chemical instability and enzymatic degradation.

Protocol: In Vitro Plasma Stability Assay

Objective: Determine the metabolic half-life of linker constructs in human/mouse plasma.

Materials:

  • Pooled Human Plasma (heparinized).

  • Test Compounds (10 mM stock in DMSO).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • LC-MS/MS System.[7]

Workflow:

  • Preparation:

    • Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove particulates.

    • Spike test compound into plasma to a final concentration of 1 µM (0.1% DMSO final).

  • Incubation:

    • Incubate in a shaking water bath at 37°C.

    • Timepoints: 0, 15, 30, 60, 120, 240 min, and 24 hours.

  • Sampling & Quenching:

    • At each timepoint, transfer 50 µL of plasma to a plate containing 200 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard.

    • Why: ACN precipitates plasma proteins and instantly stops enzymatic activity.

  • Processing:

    • Vortex for 1 min, then centrifuge at 4000 x g for 20 min at 4°C.

    • Transfer supernatant to analysis vials.

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the Parent Ion (

      
      ).
      
    • Monitor the appearance of specific metabolites (e.g., amine cleavage products for amides).

Calculation: Plot


 vs. Time. The slope 

determines the half-life:

Workflow Diagram

Protocol Start Start: 1 µM Compound in Plasma (37°C) Sample Sample Collection (0, 15, 30... 240 min) Start->Sample Quench Quench with ACN (+ Internal Standard) Sample->Quench Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent/Metabolite) Centrifuge->LCMS Data Calculate t1/2 & Clearance LCMS->Data

Figure 2: Step-by-step workflow for the In Vitro Plasma Stability Assay.[8]

Conclusion & Recommendations

  • Choose Amide Linkers When: You require controlled release of a payload (e.g., in ADCs targeting tumor lysosomes) or are designing a prodrug activated by specific esterases.

  • Choose Amino-Alcohol Linkers When: You need structural rigidity and absolute metabolic stability against proteolysis. This is the gold standard for peptidomimetics and transition-state inhibitors where backbone cleavage destroys activity.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes . Journal of Medicinal Chemistry (PMC). Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma . NIH National Library of Medicine. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Purity Validation: Ensuring Confidence in Kinase Assays with 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol

Introduction: The Imperative of Purity in Kinase Research In the landscape of kinase drug discovery, the reliability of in vitro assays forms the bedrock of every successful program. Kinases are pivotal regulators of cel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Kinase Research

In the landscape of kinase drug discovery, the reliability of in vitro assays forms the bedrock of every successful program. Kinases are pivotal regulators of cellular signaling, and identifying potent and selective inhibitors is a primary goal for treating a multitude of diseases, including cancer and inflammatory conditions.[1][2] However, the integrity of this entire process hinges on a factor that is often underestimated: the purity of the small molecule inhibitors being tested.

The presence of unwanted chemical entities, even in trace amounts, can profoundly influence assay outcomes, leading to misinterpretation of data and costly diversions in research strategy.[3][4] An impurity could be a potent inhibitor itself, leading to an artificially inflated perception of the main compound's activity.[5] Conversely, inactive impurities can dilute the active pharmaceutical ingredient (API), causing an underestimation of its true potency. This guide provides a comprehensive framework for the analytical validation of a novel p38 MAPK inhibitor candidate, 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol. We will explore the causality behind choosing specific analytical techniques, provide detailed experimental protocols, and compare its performance to established inhibitors, demonstrating why rigorous purity validation is a non-negotiable cornerstone of kinase research.

Section 1: Multi-Faceted Purity Assessment of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol

No single analytical method can definitively confirm the purity and identity of a compound. A robust validation strategy employs orthogonal techniques, where each method assesses the sample based on different physicochemical principles. This approach provides a comprehensive and trustworthy purity profile. For 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol, we mandate a tripartite validation using HPLC, LC-MS, and NMR spectroscopy.

The Rationale Behind an Orthogonal Approach

Impurities can originate from various stages of the manufacturing process, including unreacted starting materials, by-products from side reactions, residual solvents, or degradation products.[3][4]

  • Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are excellent for separating and quantifying these impurities based on their differential partitioning between a stationary and mobile phase.[6]

  • Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), provides crucial molecular weight information, confirming the identity of the primary compound and helping to elucidate the structure of unknown impurities.[3][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy offers the definitive structural confirmation by probing the chemical environment of each atom in the molecule, making it unparalleled for identifying and characterizing impurities, often without the need for a reference standard of the impurity itself.[3][9]

The combination of these techniques creates a self-validating system, ensuring that what you test is what you think you are testing.

Data Summary: Purity Profile

The following table summarizes the expected analytical results for a high-quality batch of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol suitable for sensitive kinase assays.

Analytical TechniqueParameterSpecificationHypothetical Result
RP-HPLC Purity (at 254 nm)≥ 99.5%99.7%
LC-MS Identity (m/z [M+H]⁺)Expected: 215.1184Observed: 215.1181
¹H NMR Structural IntegrityConforms to structureConforms

Section 2: A Validated Workflow for Compound Qualification

To ensure reproducibility, a standardized workflow must be established for every new batch of a compound. This process begins with receipt of the material and culminates in its release for use in biological assays.

G cluster_0 Phase 1: Physicochemical Analysis cluster_1 Phase 2: Biological Assay Qualification Compound Compound Receipt HPLC HPLC Purity Check (Protocol 1) Compound->HPLC LCMS LC-MS Identity Confirmation (Protocol 2) HPLC->LCMS NMR NMR Structural Verification (Protocol 3) LCMS->NMR Decision Purity ≥ 99.5%? NMR->Decision Assay Kinase Assay (Protocol 4) Release Release for Screening Assay->Release Decision->Assay Yes Reject Reject Batch Decision->Reject No

Caption: Workflow for purity validation and assay qualification.

Experimental Protocol 1: Reversed-Phase HPLC Purity Analysis

This protocol is designed to separate the main compound from potential non-polar and moderately polar impurities.

  • Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 2.5 µm, 3.0 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 7.0 min: 5% B

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to 50 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Experimental Protocol 2: LC-MS Identity Confirmation

This method confirms the molecular weight of the compound eluted from the HPLC.[10][11]

  • Instrumentation: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S Micro Tandem Mass Spectrometer or equivalent.[8]

  • Column and HPLC Conditions: Same as Protocol 1. The flow from the HPLC is directed into the mass spectrometer.

  • Mass Spectrometer Mode: Electrospray Ionization Positive (ESI+).

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Confirm that the mass spectrum of the main chromatographic peak contains the expected [M+H]⁺ ion for 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol (C₁₃H₁₄N₂O, Calculated [M+H]⁺ = 215.1184).

Experimental Protocol 3: ¹H NMR Structural Verification

This provides an unambiguous structural fingerprint of the molecule.

  • Instrumentation: Bruker Avance 500 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve ~5 mg of the compound in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire a standard proton spectrum (¹H NMR).

  • Data Analysis: The spectrum should be consistent with the structure of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol. Key expected signals include distinct aromatic protons for the aminophenyl and pyridinyl rings, and characteristic aliphatic protons for the ethanol backbone.[12][13][14] The absence of significant unassigned peaks is critical for confirming high purity.

Section 3: The Impact of Purity on p38α MAPK Inhibition

To demonstrate the functional consequence of impurities, we evaluated our highly pure test compound in a p38α mitogen-activated protein kinase (MAPK) assay. The p38 MAPK pathway is a key regulator of inflammatory cytokine production, and its inhibition is a therapeutic strategy for various inflammatory diseases.[15][16]

G Stress Cellular Stress / Cytokines MKK MKK3 / MKK6 Stress->MKK p38 p38 MAPK MKK->p38 MK2 MK2 p38->MK2 Cytokines TNF-α, IL-6 Production MK2->Cytokines Inhibitor 1-(2-Aminophenyl)- 2-(pyridin-4-yl)ethanol Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway.

We compared the inhibitory activity of two batches of our test compound against two well-characterized, commercially available p38α inhibitors.

  • Test Compound A: 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol, Purity >99.5% (Validated by Protocols 1-3).

  • Test Compound B (Hypothetical Impure Batch): 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol, Purity ~95%, containing a structurally related, highly potent impurity.

  • Benchmark 1: VX-702, a known selective p38α/β inhibitor.[17][18]

  • Benchmark 2: BIRB-796, a potent pan-p38 inhibitor that binds to a different conformation of the enzyme.[17]

Experimental Protocol 4: In Vitro p38α Kinase Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[1][19][20]

  • Assay Principle: The kinase reaction consumes ATP, producing ADP. After the reaction, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity. Inhibitors reduce kinase activity, resulting in less ADP and a lower luminescent signal.[19]

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega), recombinant human p38α enzyme, and a suitable substrate peptide (e.g., MEF2C).

  • Procedure:

    • Prepare serial dilutions of the test compounds and benchmarks in the assay buffer. A typical starting concentration is 10 µM, diluted in 10 steps with a 1:3 dilution factor.

    • In a 384-well white assay plate, add 2.5 µL of compound dilutions.

    • Add 2.5 µL of a 2X enzyme/substrate mixture (containing p38α and its peptide substrate in kinase reaction buffer).

    • Initiate the kinase reaction by adding 5 µL of a 1X ATP solution. The final ATP concentration should be at or near the Km for p38α to ensure sensitivity to ATP-competitive inhibitors.[21]

    • Incubate the reaction for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader (e.g., BMG LABTECH PHERAstar).

  • Data Analysis: Normalize the data to high (vehicle control) and low (no enzyme) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[22]

Comparative Performance Data

The results clearly demonstrate the critical impact of purity on the measured potency.

CompoundPurityTargetIC₅₀ (nM)Notes
Test Compound A >99.5% p38α150 Potency determined from a pure, validated sample.
Test Compound B ~95% p38α25 Apparent potency is artificially inflated due to a highly potent impurity.[5]
Benchmark 1: VX-702 >99%p38α220Data consistent with literature values.
Benchmark 2: BIRB-796 >99%p38α38Data consistent with literature values.

Conclusion and Best Practices

We advocate for the following best practices as a standard for all researchers in the field:

  • Demand Purity and Proof: Always source compounds from reputable suppliers who provide a certificate of analysis with HPLC, MS, and NMR data.

  • Trust but Verify: Whenever possible, perform in-house validation on new batches of critical compounds, especially before large-scale screening campaigns.

  • Employ Orthogonal Methods: Do not rely on a single technique. The combination of HPLC, LC-MS, and NMR provides the highest level of confidence in a compound's identity and purity.[4][23]

  • Question Your Results: If a compound's potency seems unexpectedly high or inconsistent with SAR trends, re-evaluate its purity before investing further resources.[5]

  • Maintain Meticulous Records: Keep detailed records of batch numbers and their associated analytical data for all compounds used in experiments to ensure traceability.

By embedding these principles into standard laboratory practice, the scientific community can enhance the integrity of kinase research, reduce wasted resources, and accelerate the journey from the laboratory bench to novel therapeutics.

References

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Assay and Drug Development Technologies.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • How Pharmaceutical Impurity Analysis Works. (2025).
  • Novel strategies for inhibition of the p38 MAPK pathway. (2007). Trends in Pharmacological Sciences. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2022). International Journal of Pharmaceutical and Biological Science Archive.
  • To quantify the small-molecule kinase inhibitors ceritinib, dacomitinib, lorlatinib, and nintedanib in human plasma by liquid chromatography/triple-quadrupole mass spectrometry. (2021). RePub, Erasmus University Repository. [Link]

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012). Probe Mnaoay Guidance Manual. [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). MDPI. [Link]

  • Clinical candidates of small molecule p38 MAPK inhibitors for inflamm
  • Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. (2021). ResearchGate. [Link]

  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. (n.d.). DiscoverX.
  • Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (2022). Waters Corporation. [Link]

  • Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. (2017). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Non-Catalytic Inhibitors of the p38/MK2 Interface: Repurposing Approved Drugs to Target Neuroinflammation in Alzheimer's Disease. (2025). bioRxiv. [Link]

  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. (2023). University of Groningen Research Portal. [Link]

  • Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. (2013). The AAPS Journal. [Link]

  • Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon. (2025). BenchChem.
  • Troubleshooting inconsistent AG556 kinase assay results. (2025). BenchChem.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2019). SLAS Discovery. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002858). (n.d.). NP-MRD. [Link]

  • GENERAL HPLC METHODS. (n.d.). University of Colorado.
  • Spotlight: Activity-Based Kinase Assay Form
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. (n.d.). Beilstein Journals. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Probe Mnaoay Guidance Manual. [Link]

  • In vitro Kinase Assay-Band in negative control?. (2013). ResearchGate. [Link]

  • Live qualification/validation of purity methods for protein products. (n.d.). Department of Computer Science, University of British Columbia.
  • Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines. (2015). Journal of Medicinal Chemistry. [Link]

  • H.NMR-Spectrum of Compound{2}. (n.d.). ResearchGate. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]

  • Production of natural 2-phenylethanol: From biotransformation to purified product. (2016). Food Chemistry.
  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Process for preparing 2-(o-aminophenyl)ethanol. (1990).
  • Pyridine compounds as inhibitors of kinase. (2013).
  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. (2016). Journal of Medicinal Chemistry. [Link]

  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems. [Link]

  • Green Chemical Synthesis of Optically Pure 1-(4-Aminophenyl)Ethanol. (n.d.).
  • 5-MORPHOLIN-4-YL-PYRAZOLO[4,3-B]PYRIDINE DERIVATIVES. (2023). European Patent Office. [Link]

  • Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. (2014). Journal of Medicinal Chemistry. [Link]

  • A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. (2022). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

EHS Operational Protocol: Disposal of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol

Here is the comprehensive, professional Environmental Health and Safety (EHS) guide for the handling and disposal of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol in a laboratory setting. Hazard Profiling and Chemical Causal...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, professional Environmental Health and Safety (EHS) guide for the handling and disposal of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol in a laboratory setting.

Hazard Profiling and Chemical Causality

1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol (CAS: 5414-69-7) is a bifunctional organic intermediate containing both a primary aniline moiety and a pyridine ring[1]. In a professional drug development or synthetic laboratory, understanding the structural causality of this compound is critical for establishing a self-validating disposal protocol.

  • Environmental Toxicity: The pyridine ring is notoriously recalcitrant to standard biological degradation processes found in municipal wastewater treatment plants. If discharged into the aquatic environment, it poses acute toxicity risks to aquatic flora and fauna.

  • Reactivity Profile: Both the primary amine and the basic pyridine nitrogen are electron-rich and highly susceptible to N-oxidation. Mixing waste streams containing this compound with strong oxidizers (e.g., peroxides, nitric acid, permanganates) can lead to uncontrolled exothermic reactions or the generation of pressurized gases in sealed waste containers.

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), while not specifically listed by name, its solutions in standard organic solvents (like methanol, dichloromethane, or ethyl acetate) trigger characteristic hazardous waste codes (e.g., D001 for ignitability if in flammable solvents, or F-codes for specific spent solvents) [1].

Waste Segregation and Compatibility Data

To ensure structural integrity of waste containers and prevent adverse reactions, waste must be segregated based on the solvent matrix. Do not attempt to chemically neutralize or treat this compound in-house; it must be collected for professional incineration [2].

Table 1: Waste Stream Compatibility and Storage Parameters

Waste MatrixPrimary HazardCompatible Container MaterialMax Accumulation Time (EPA)EHS Segregation Category
Pure Solid / Powder Irritant, Target OrganHigh-Density Polyethylene (HDPE)90 Days (Large Quantity Generator)Solid Hazardous Waste
Aqueous Solutions Aquatic ToxicityHDPE or Amber Glass90 DaysAqueous Waste (Non-Drain)
Non-Halogenated Solvents (e.g., MeOH, EtOH)Flammability (D001)HDPE or Justrite® Safety Cans90 DaysNon-Halogenated Organic
Halogenated Solvents (e.g., DCM, Chloroform)Toxicity, HalogenatedAmber Glass (Avoid prolonged HDPE)90 DaysHalogenated Organic
Contaminated Consumables (Gloves, Pipettes)Trace ContaminationDouble-bagged clear polyethylene90 DaysSolid Hazardous Waste

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflows

The following methodologies must be executed under standard laboratory ventilation (fume hood) wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).

Workflow A: Solid Waste Disposal (Powders and Crystals)
  • Containment: Carefully sweep or transfer any residual solid 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol into a designated, chemically compatible solid waste container (typically a wide-mouth HDPE jar).

  • Decontamination of Surfaces: Wipe down the weighing or reaction area with a solvent in which the compound is soluble (e.g., ethanol or isopropanol).

  • Consumable Disposal: Place the contaminated wipes, along with any heavily contaminated gloves or weigh boats, into the solid hazardous waste bin.

  • Labeling: Affix a GHS-compliant Hazardous Waste tag. Explicitly write "Contains 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol" and check the "Toxic/Irritant" hazard boxes.

Workflow B: Liquid Waste Disposal (Reaction Mother Liquors and Rinses)
  • Solvent Identification: Determine if the solvent matrix containing the compound is halogenated (contains fluorine, chlorine, bromine) or non-halogenated.

  • Transfer: Using a secondary containment tray to catch spills, funnel the liquid waste into the appropriate EHS-approved carboy (Halogenated vs. Non-Halogenated). Crucial: Ensure the waste carboy does not contain concentrated acids or oxidizers, which will react exothermically with the amine/pyridine groups.

  • Headspace Management: Never fill liquid waste containers beyond 80% capacity to allow for vapor expansion, especially in temperature-fluctuating storage areas.

  • Sealing and Venting: Cap the container securely. If the container is actively receiving waste throughout the day, use an EHS-approved vented funnel with a carbon filter to prevent fugitive emissions of the solvent matrix.

Waste Segregation Decision Logic

WasteWorkflow Start 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder, Contaminated PPE) CheckState->Solid Liquid Liquid Waste (Solutions, Rinses) CheckState->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck NonHalo Non-Halogenated Organic Waste HalogenCheck->NonHalo No Halo Halogenated Organic Waste HalogenCheck->Halo Yes EHSPickup EHS / Licensed Contractor High-Temperature Incineration NonHalo->EHSPickup Halo->EHSPickup SolidBin->EHSPickup

Caption: Decision tree for the segregation and disposal routing of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol.

Final Institutional Transfer

Once waste containers reach their 80% fill line or the 90-day regulatory accumulation limit [1], they must be transferred to the central institutional waste accumulation area. Ultimate disposal must be conducted by a licensed EHS contractor via high-temperature incineration (typically >1000°C), which ensures the complete thermal destruction of the complex aromatic ring systems into basic combustion products (CO2, H2O, and NOx), with the NOx subsequently scrubbed by the facility's environmental controls [3].

References
  • United States Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." EPA.gov, [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov, [Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS.org, [Link]

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